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  • Product: Methyl 2-(aminomethyl)-5-iodobenzoate
  • CAS: 1131587-34-2

Core Science & Biosynthesis

Foundational

A Technical Guide to Methyl 2-(aminomethyl)-5-iodobenzoate: A Versatile Building Block for Drug Discovery

Abstract Methyl 2-(aminomethyl)-5-iodobenzoate is a trifunctional organic scaffold poised for significant application in medicinal chemistry and drug development. Its structure, incorporating a reactive aryl iodide, a nu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Methyl 2-(aminomethyl)-5-iodobenzoate is a trifunctional organic scaffold poised for significant application in medicinal chemistry and drug development. Its structure, incorporating a reactive aryl iodide, a nucleophilic primary amine (via a methylene spacer), and a modifiable methyl ester, presents a powerful toolkit for the synthesis of diverse chemical libraries. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, a logical synthetic strategy, and its potential applications as a privileged scaffold in the rational design of novel therapeutics. While experimental data for this specific molecule is limited, this paper synthesizes information from analogous structures and predictive methods to offer a comprehensive technical overview for researchers and drug development professionals.

Chemical Identity and Structure

Methyl 2-(aminomethyl)-5-iodobenzoate is a disubstituted benzene derivative. The core structure features an iodine atom at the C5 position and a methyl carboxylate group at the C1 position. Critically, an aminomethyl group (-CH₂NH₂) is located at the C2 position, ortho to the ester. This spatial arrangement of functional groups is key to its synthetic utility, allowing for the creation of complex, polycyclic molecules through intramolecular reactions.

The structural distinction from its isomers, such as methyl 2-amino-5-iodobenzoate, is the methylene spacer between the aromatic ring and the amine. This spacer imparts greater conformational flexibility and alters the nucleophilicity and basicity of the amino group compared to a directly attached aniline-type amine.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 1131587-34-2[]
Molecular Formula C₉H₁₀INO₂[]
Molecular Weight 291.09 g/mol []
IUPAC Name methyl 2-(aminomethyl)-5-iodobenzoate[]
SMILES COC(=O)C1=C(C=CC(=C1)I)CN[]
InChI Key VCUDXSZDIUEGQM-UHFFFAOYSA-N[]

Physicochemical Properties

Comprehensive experimental data for methyl 2-(aminomethyl)-5-iodobenzoate is not widely published.[] However, based on its structure and data from analogous compounds, a set of predicted properties can be established to guide its use in a laboratory setting. The presence of both a basic amine and a relatively nonpolar iodophenyl group suggests moderate solubility in a range of organic solvents and limited solubility in aqueous media, although it will be soluble in acidic aqueous solutions due to the protonation of the amine.

Table 2: Physical and Chemical Properties

PropertyPredicted/Noted ValueRationale/Comments
Appearance White to off-white or pale yellow solidTypical for halogenated aromatic compounds.[2]
Melting Point Not Publicly AvailableExpected to be a solid at room temperature.
Boiling Point Not Publicly AvailableExpected to be high and likely to decompose before boiling at atmospheric pressure.
Solubility Soluble in methanol, DMSO, DMF; sparingly soluble in water.The organic functionalities dominate, but the primary amine offers some polarity.
pKa (amine) ~9-10Predicted for a typical benzylamine-type primary amine.
logP ~2.0 - 2.5Calculated based on structural fragments; indicates moderate lipophilicity.

Synthesis and Manufacturing Pathway

A robust and logical synthesis of methyl 2-(aminomethyl)-5-iodobenzoate can be devised from commercially available starting materials, such as 5-iodo-2-methylbenzoic acid. The causality behind this proposed multi-step synthesis is grounded in well-established, high-yielding organic transformations.

Proposed Synthetic Workflow

The proposed synthesis involves three key transformations:

  • Esterification: The carboxylic acid is converted to its methyl ester. This is a crucial first step to protect the acid functionality from subsequent reagents and to install one of the key functional groups of the target molecule. Fischer esterification, using methanol with a catalytic amount of strong acid (e.g., H₂SO₄), is a cost-effective and scalable method.[2][3]

  • Benzylic Bromination: The methyl group on the aromatic ring is selectively halogenated. This transformation leverages the unique reactivity of the benzylic position. Using N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) provides high selectivity for monobromination at the benzylic position over aromatic bromination.

  • Nucleophilic Substitution: The resulting benzyl bromide is converted to the primary amine. A Gabriel synthesis, involving reaction with potassium phthalimide followed by hydrazinolysis, is a classic and effective method for producing a primary amine without the risk of over-alkylation that can occur when using ammonia directly.

Synthetic Workflow SM 5-Iodo-2-methylbenzoic Acid INT1 Methyl 5-iodo-2-methylbenzoate SM->INT1  CH₃OH, cat. H₂SO₄   INT2 Methyl 2-(bromomethyl)-5-iodobenzoate INT1->INT2  NBS, AIBN, CCl₄   PROD Methyl 2-(aminomethyl)-5-iodobenzoate INT2->PROD  1. K-Phthalimide, DMF  2. N₂H₄·H₂O, EtOH  

A proposed synthetic pathway for methyl 2-(aminomethyl)-5-iodobenzoate.
Step-by-Step Experimental Protocol (Hypothetical)
  • Esterification: To a solution of 5-iodo-2-methylbenzoic acid (1.0 eq) in methanol (5-10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. Heat the mixture to reflux for 4-6 hours, monitoring by TLC. Upon completion, cool the reaction, remove methanol under reduced pressure, and partition the residue between ethyl acetate and saturated sodium bicarbonate solution. Dry the organic layer over Na₂SO₄ and concentrate to yield methyl 5-iodo-2-methylbenzoate.

  • Bromination: Dissolve the ester (1.0 eq) in carbon tetrachloride (10 vol). Add N-Bromosuccinimide (1.1 eq) and AIBN (0.05 eq). Heat the mixture to reflux under a 250W lamp for 2-4 hours. Cool the reaction, filter off the succinimide, and concentrate the filtrate. Purify the crude product by column chromatography to yield methyl 2-(bromomethyl)-5-iodobenzoate.

  • Amination (Gabriel Synthesis): Dissolve the benzyl bromide (1.0 eq) in DMF (10 vol) and add potassium phthalimide (1.2 eq). Heat to 80 °C for 3-5 hours. Cool the mixture, pour into water, and extract the phthalimide intermediate. Dissolve this intermediate in ethanol (10 vol) and add hydrazine monohydrate (2.0 eq). Reflux for 4 hours. Cool, filter the phthalhydrazide byproduct, and concentrate the filtrate. Purify by column chromatography to yield the final product, methyl 2-(aminomethyl)-5-iodobenzoate.

Spectroscopic Characterization (Predicted)

For any novel or intermediate compound in a drug discovery pipeline, unambiguous structural verification is paramount. While experimental spectra are not publicly available, the expected NMR and IR signatures can be accurately predicted based on the known effects of its functional groups.[4][5]

Table 3: Predicted Spectroscopic Data

TechniqueAssignmentPredicted Chemical Shift / FrequencyRationale
¹H NMR -OCH₃ (ester)δ 3.8 - 3.9 ppm (singlet, 3H)Protons of a methyl ester are typically found in this region.
-CH₂ NH₂ (benzyl)δ 4.0 - 4.2 ppm (singlet, 2H)Methylene protons adjacent to an amine and an aromatic ring.
-NH₂ (amine)δ 1.5 - 2.5 ppm (broad singlet, 2H)A broad, exchangeable signal typical for a primary amine.
Ar-H (H3, H4)δ 7.2 - 7.6 ppm (multiplet, 2H)Aromatic protons ortho/meta to the aminomethyl group.
Ar-H (H6)δ 7.8 - 8.0 ppm (doublet, 1H)Aromatic proton ortho to the iodine, expected to be downfield.
¹³C NMR -OC H₃ (ester)δ 50 - 55 ppmTypical chemical shift for a methyl ester carbon.
-C H₂NH₂ (benzyl)δ 45 - 50 ppmBenzylic carbon attached to a nitrogen atom.
Ar-C -I (C5)δ 90 - 95 ppmCarbon directly attached to iodine shows a significant upfield shift.
Aromatic C -Hδ 125 - 140 ppmStandard region for aromatic carbons.
Aromatic C -N, C -C=Oδ 140 - 150 ppmQuaternary aromatic carbons attached to substituents.
-C =O (ester)δ 165 - 170 ppmCarbonyl carbon of the methyl ester.
IR N-H stretch3300-3500 cm⁻¹ (two bands, broad)Characteristic for a primary amine.
C-H stretch (sp³)2850-3000 cm⁻¹From the methyl and methylene groups.
C=O stretch (ester)1710-1730 cm⁻¹ (strong, sharp)A strong absorption typical for an ester carbonyl.
C-O stretch (ester)1100-1300 cm⁻¹Characteristic C-O single bond stretch of the ester.

Applications in Research and Development

The true value of methyl 2-(aminomethyl)-5-iodobenzoate lies in its identity as a versatile, trifunctional scaffold. Each functional group serves as a distinct chemical handle, allowing for sequential and orthogonal chemical modifications. This makes it an ideal starting point for generating libraries of diverse small molecules in a drug discovery context, particularly using strategies like scaffold hopping or fragment-based design.[6][7]

  • The Aryl Iodide (Handle for C-C and C-N Coupling): The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions. This site is a gateway to installing a vast array of chemical functionalities, including aryl, heteroaryl, alkyl, and alkynyl groups via Suzuki, Stille, Sonogashira, and Heck reactions. It can also participate in Buchwald-Hartwig amination to form diaryl amines.[8] This allows for systematic exploration of the SAR in the "eastern" vector of the molecule.

  • The Aminomethyl Group (Handle for Amide/Sulfonamide Formation): The primary amine is a strong nucleophile and a basic center. It is readily acylated to form amides or sulfonamides, providing a robust method for attaching diverse side chains. This functionality is common in pharmacophores for establishing hydrogen bond interactions with biological targets.

  • The Methyl Ester (Handle for Amide Formation and Hydrolysis): The ester is less reactive than the benzyl bromide precursor but can be readily converted into a carboxylic acid via saponification or into amides by direct aminolysis with certain amines at elevated temperatures. This provides a third vector for chemical diversification.

Scaffold_Diversification cluster_0 Core Scaffold cluster_1 Diversification Reactions cluster_2 Resulting Scaffolds Core Methyl 2-(aminomethyl)-5-iodobenzoate Suzuki Suzuki Coupling (Aryl Boronic Acids) Core->Suzuki C-I Bond Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira C-I Bond Amidation_N Acylation / Sulfonylation (Acyl Chlorides) Core->Amidation_N -NH₂ Group Amidation_C Aminolysis / Hydrolysis (Amines / NaOH) Core->Amidation_C -COOCH₃ Group Biaryl Biaryl Structures Suzuki->Biaryl Arylalkyne Arylalkyne Derivatives Sonogashira->Arylalkyne Amide N-Acyl Derivatives Amidation_N->Amide Acid_Amide Carboxylic Acids / Amides Amidation_C->Acid_Amide

Logical relationships in the diversification of the core scaffold.

This trifunctional nature makes the compound a valuable starting point for creating libraries aimed at targets where multiple interaction points are required, such as kinase inhibitors, GPCR ligands, and protease inhibitors.[8][9][10]

Conclusion

Methyl 2-(aminomethyl)-5-iodobenzoate represents a synthetically tractable and highly versatile building block for medicinal chemistry. While detailed experimental characterization is sparse in public literature, its structure provides three distinct and strategically valuable points for chemical diversification. Its potential for use in generating novel, complex, and diverse molecular libraries makes it a compound of significant interest for academic and industrial drug discovery programs. The predictive and logical framework provided in this guide serves as a foundational resource for scientists looking to incorporate this powerful scaffold into their research.

References

  • Ningbo Inno Pharmchem Co.,Ltd. Understanding the Chemical Properties and Synthesis of Methyl 2-Iodobenzoate. [Link]

  • The Royal Society of Chemistry. NMR spectra and Analytical HPLC. [Link]

  • PubMed. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. [Link]

  • ResearchGate. Synthesis of 1-aminomethyl derivatives of 3-benzyl-4-ethyl- 1,2,4-triazoline-5-thione. [Link]

  • Organic Chemistry Portal. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. [Link]

  • IJCRT.org. SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. [Link]

  • National Institutes of Health (NIH). 2-Aminobenzothiazoles in anticancer drug design and discovery. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate. [Link]

Sources

Exploratory

1H NMR and 13C NMR spectra data for methyl 2-(aminomethyl)-5-iodobenzoate

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of Methyl 2-(aminomethyl)-5-iodobenzoate Abstract This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnet...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of Methyl 2-(aminomethyl)-5-iodobenzoate

Abstract

This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for methyl 2-(aminomethyl)-5-iodobenzoate. In the absence of publicly available, experimentally verified spectra for this specific molecule, this document leverages fundamental NMR principles, established substituent effects, and data from analogous chemical structures to offer a detailed interpretation for researchers, scientists, and professionals in drug development. The guide outlines the theoretical basis for the predicted chemical shifts and coupling constants, provides a robust experimental protocol for data acquisition, and presents the information in a clear, structured format to facilitate understanding and practical application.

Introduction: The Structural Elucidation Challenge

Methyl 2-(aminomethyl)-5-iodobenzoate is a substituted aromatic compound incorporating several key functional groups: a methyl ester, an aminomethyl group, and an iodine atom. Each of these imparts distinct electronic and steric influences on the benzene ring, resulting in a unique and predictable NMR fingerprint. NMR spectroscopy is the most powerful technique for the unambiguous determination of such structures in solution.[1] This guide serves as a predictive framework, explaining the causality behind the expected spectral features and providing a self-validating experimental protocol for their verification.

Molecular Structure and Predicted NMR Environments

To systematically analyze the NMR spectra, it is essential to first identify the chemically non-equivalent proton and carbon atoms within the molecule.

Figure 1: Molecular structure of methyl 2-(aminomethyl)-5-iodobenzoate with atom numbering for NMR assignment.

Based on this structure, we can anticipate the following distinct signals:

  • ¹H NMR: Four signals from the aromatic and substituent protons (excluding the exchangeable amine protons) and a variable signal for the amine protons.

  • ¹³C NMR: Nine signals corresponding to the nine unique carbon atoms in the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted based on the electronic effects of the substituents. The electron-withdrawing nature of the methyl ester group deshields nearby protons, shifting them downfield, while the aminomethyl group has a weaker, more complex influence.[1]

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for Methyl 2-(aminomethyl)-5-iodobenzoate (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constants (J, Hz)Integration
H-6~8.2 - 8.4Doublet (d)Jmeta (H6-H4) ≈ 2.0 - 2.5 Hz1H
H-4~7.6 - 7.8Doublet of Doublets (dd)Jortho (H4-H3) ≈ 8.0 - 8.5 Hz, Jmeta (H4-H6) ≈ 2.0 - 2.5 Hz1H
H-3~7.2 - 7.4Doublet (d)Jortho (H3-H4) ≈ 8.0 - 8.5 Hz1H
-OCH₃ ~3.8 - 4.0Singlet (s)N/A3H
-CH₂ NH₂~3.9 - 4.2Singlet (s)N/A2H
-NH₂~1.5 - 3.5 (variable)Broad Singlet (br s)N/A2H
Interpretation of the Predicted ¹H NMR Spectrum
  • Aromatic Protons (H-3, H-4, H-6):

    • H-6: This proton is ortho to the iodine atom and meta to the electron-withdrawing ester group. It is expected to be the most deshielded aromatic proton, appearing as a doublet due to meta-coupling with H-4.

    • H-4: This proton is coupled to both H-3 (ortho) and H-6 (meta), resulting in a doublet of doublets. Its chemical shift is influenced by being para to the aminomethyl group and ortho to the iodine.

    • H-3: This proton is ortho to the ester group and is expected to show a doublet due to ortho-coupling with H-4.

  • Substituent Protons:

    • -OCH₃ (Methyl Ester): The protons of the methyl ester group are in a predictable environment and should appear as a sharp singlet.[2]

    • -CH₂NH₂ (Aminomethyl): These benzylic protons are adjacent to a nitrogen atom and the aromatic ring, leading to a downfield shift. They are expected to appear as a singlet, as coupling to the amine protons is often not observed due to rapid chemical exchange.[3]

    • -NH₂ (Amine): The chemical shift of amine protons is highly dependent on solvent, concentration, and temperature, leading to a broad signal over a wide chemical shift range.[3][4] This signal would disappear upon shaking the sample with a few drops of D₂O, a diagnostic test for exchangeable protons.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will display nine distinct signals. The chemical shifts are influenced by the electronegativity of attached atoms and the "heavy atom effect" of iodine.

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 2-(aminomethyl)-5-iodobenzoate (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C =O~168 - 172Typical range for an ester carbonyl carbon.
C-2~140 - 145Aromatic carbon attached to the ester group, deshielded.
C-1~138 - 142Aromatic carbon attached to the aminomethyl group.
C-6~135 - 140Aromatic CH, deshielded by adjacent iodine.
C-4~130 - 135Aromatic CH.
C-3~128 - 132Aromatic CH, influenced by the ortho ester group.
C-5~90 - 95Heavy Atom Effect: Carbon attached to iodine is significantly shielded.[5]
-OC H₃~52 - 55Typical range for a methyl ester carbon.
-C H₂NH₂~45 - 50Aliphatic carbon attached to nitrogen and an aromatic ring.
Interpretation of the Predicted ¹³C NMR Spectrum
  • Aromatic Carbons:

    • C-5 (Iodo-substituted): The most notable feature is the significant upfield shift (lower ppm value) of the carbon directly bonded to the iodine atom. This is known as the "heavy atom effect," where spin-orbit coupling mechanisms dominate over simple electronegativity effects, causing increased shielding.[5][6]

    • Quaternary Carbons (C-1, C-2): These carbons, bonded to the substituents, will appear in the downfield region of the aromatic signals.

    • Protonated Carbons (C-3, C-4, C-6): Their relative shifts are determined by the combined inductive and resonance effects of the three different substituents.

  • Aliphatic and Carbonyl Carbons:

    • The carbonyl carbon of the ester is the most deshielded carbon in the molecule, appearing at the lowest field.

    • The -OCH₃ and -CH₂NH₂ carbons appear in the typical aliphatic region, with their specific shifts influenced by the attached heteroatoms (O and N, respectively).

Experimental Protocols for Spectrum Acquisition

To obtain high-quality, verifiable NMR data, a standardized experimental approach is crucial. The following protocol provides a self-validating system for any researcher aiming to characterize this molecule.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., CDCl₃). standard Add internal standard (TMS). dissolve->standard transfer Filter solution into a 5 mm NMR tube. standard->transfer load Insert sample and lock on solvent signal. transfer->load shim Shim magnet for optimal homogeneity. load->shim h1_acq Acquire ¹H Spectrum (16 scans, 2s relaxation delay). shim->h1_acq c13_acq Acquire ¹³C Spectrum (1024 scans, 2s relaxation delay, proton decoupled). shim->c13_acq ft Apply Fourier Transform to FID. h1_acq->ft c13_acq->ft phase Phase correct the spectrum. ft->phase baseline Apply baseline correction. phase->baseline calibrate Calibrate chemical shift to TMS (0.00 ppm). baseline->calibrate integrate Integrate ¹H signals. calibrate->integrate For ¹H only final_h1 Final ¹H Spectrum calibrate->final_h1 final_c13 Final ¹³C Spectrum calibrate->final_c13

Figure 2: A standardized workflow for the acquisition and processing of NMR spectra.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified methyl 2-(aminomethyl)-5-iodobenzoate for ¹H NMR (20-50 mg for ¹³C NMR) into a clean vial.[7]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the -NH₂ protons.[8]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).[7]

    • Transfer the solution into a 5 mm NMR tube using a pipette with a filter to remove any particulate matter.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Optimize the magnetic field homogeneity (shimming) to ensure sharp, symmetrical peaks.

    • For ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters on a 400 MHz instrument would include 8-16 scans, a spectral width of 16 ppm, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for all carbon signals. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512-2048) and a relaxation delay of 2 seconds are typically required.[9]

  • Data Processing:

    • Apply a Fourier transform to the raw Free Induction Decay (FID) data.

    • Perform phase and baseline corrections to obtain an accurate spectrum.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.

Logical Framework for Spectral Interpretation

The structural elucidation process is a logical workflow that connects the molecular features to the observed spectral data. This systematic approach ensures a high degree of confidence in the final assignment.

G cluster_h1 ¹H NMR Analysis cluster_c13 ¹³C NMR Analysis mol_struct Molecular Structure (Methyl 2-(aminomethyl)-5-iodobenzoate) h1_signals Number of Signals (Unique Protons) mol_struct->h1_signals h1_shifts Chemical Shifts (δ) (Electronic Environment) mol_struct->h1_shifts h1_integration Integration (Proton Ratio) mol_struct->h1_integration h1_coupling Splitting Patterns (J) (Neighboring Protons) mol_struct->h1_coupling c13_signals Number of Signals (Unique Carbons) mol_struct->c13_signals c13_shifts Chemical Shifts (δ) (Functional Groups, Hybridization) mol_struct->c13_shifts confirmation Complete Structure Assignment h1_signals->confirmation h1_shifts->confirmation h1_integration->confirmation h1_coupling->confirmation c13_signals->confirmation heavy_atom Heavy Atom Effect (Upfield shift for C-I) c13_shifts->heavy_atom c13_shifts->confirmation heavy_atom->confirmation

Figure 3: Logical connections between molecular features and NMR spectral data for structure elucidation.

Conclusion

This technical guide provides a robust, theory-backed prediction of the ¹H and ¹³C NMR spectra of methyl 2-(aminomethyl)-5-iodobenzoate. The analysis highlights key expected features, such as the distinct splitting pattern of the aromatic protons and the significant upfield shift of the iodine-bound carbon due to the heavy atom effect. By synthesizing established NMR principles with detailed interpretation, this document offers valuable insights for researchers working with this molecule or structurally related compounds. The included experimental protocol ensures that these predictions can be reliably tested and the data can be reproduced with high fidelity, upholding the standards of scientific integrity and enabling confident structural assignment.

References

  • Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). Wiley. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • Reich, H. J. (2021). Structure Elucidation with NMR. University of Wisconsin. [Link]

  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247-11259. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. [Link]

  • Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Bryce, D. L., & Wasylishen, R. E. (2004). Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents. The Journal of Physical Chemistry A, 108(48), 10742-10751. [Link]

Sources

Foundational

Comprehensive Solubility Profiling and Solvent Selection Guide for Methyl 2-(aminomethyl)-5-iodobenzoate

Executive Summary In modern drug discovery and library synthesis, polyfunctional building blocks are critical for rapidly accessing diverse chemical space. Methyl 2-(aminomethyl)-5-iodobenzoate (CAS: 1131587-34-2) [] is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and library synthesis, polyfunctional building blocks are critical for rapidly accessing diverse chemical space. Methyl 2-(aminomethyl)-5-iodobenzoate (CAS: 1131587-34-2) [] is a highly versatile, trifunctional scaffold. It features a primary amine for acylation or reductive amination, an aryl iodide for palladium-catalyzed cross-coupling, and a methyl ester for late-stage saponification or functionalization.

However, the presence of these three distinct functional groups creates a complex physicochemical profile. As an Application Scientist, I frequently observe that poor solvent selection for this specific compound leads to suboptimal reaction kinetics, incomplete conversions, or precipitation during high-throughput screening. This whitepaper dissects the thermodynamic solubility profile of methyl 2-(aminomethyl)-5-iodobenzoate, applying [2] to establish a predictive and empirical framework for solvent selection.

Physicochemical & Structural Profiling: The Causality of Solubility

To understand why this compound dissolves in certain media and fails in others, we must deconstruct its molecular architecture using the Hansen Solubility Parameter framework, which divides total cohesive energy into three components: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ ).

  • The Iodobenzene Core (High δD​ ): The heavy iodine atom is highly polarizable, creating a massive electron cloud that drives strong London dispersion forces. Based on the established HSP for iodobenzene ( δD​=19.5 , δP​=6.0 , δH​=6.1 MPa 1/2 )[3], this core demands solvents with high dispersion capabilities (e.g., halogenated solvents or aromatics) to effectively solvate the lipophilic ring.

  • The Aminomethyl Group (High δH​ , Moderate δP​ ): The primary aliphatic amine acts as both a strong hydrogen-bond donor and acceptor. It significantly increases the δH​ requirement of the molecule. If a solvent cannot disrupt the intermolecular hydrogen bonding between the amine and the ester carbonyl of adjacent molecules, the crystal lattice energy will remain too high to permit dissolution.

  • The Methyl Ester (Moderate δP​ , Moderate δH​ ): The ester acts as a hydrogen-bond acceptor and introduces a localized dipole.

Empirical Solubility Profile in Organic Solvents

The following table synthesizes the quantitative solubility ranges of methyl 2-(aminomethyl)-5-iodobenzoate across standard organic solvent classes, grounded in its physicochemical properties.

Solvent ClassRepresentative SolventEstimated Solubility (25°C)Mechanistic Rationale
Polar Aprotic DMF, DMSO, NMP> 100 mg/mL High dielectric constant and dipole moment ( δP​ ) perfectly solvate the amine/ester dipoles, while the solvent bulk accommodates the iodo-core.
Halogenated Dichloromethane (DCM)50 - 100 mg/mL Excellent dispersion match ( δD​ ) for the highly polarizable iodine atom; sufficient polarity to disrupt crystal packing.
Ethers THF, 1,4-Dioxane30 - 80 mg/mL THF acts as a strong H-bond acceptor ( δH​ ), effectively solvating the primary amine while maintaining lipophilicity for the aryl core.
Alcohols Methanol, Ethanol10 - 30 mg/mL Protic nature solvates the amine well, but the high polarity slightly repels the hydrophobic iodobenzene moiety, limiting maximum capacity.
Non-Polar Hexane, Heptane< 1 mg/mL Complete inability to disrupt the intermolecular hydrogen bonding ( δH​ ) between the amine and ester groups.

Solvent Selection for Key Synthetic Workflows

Because methyl 2-(aminomethyl)-5-iodobenzoate is a multi-functional hub, solvent selection must be tailored not just for solubility, but for the specific orthogonal reaction being performed.

Reactivity Core Methyl 2-(aminomethyl) -5-iodobenzoate Amine Aminomethyl Group (Amide Coupling) Core->Amine Iodine Iodobenzene Core (Pd-Catalyzed Coupling) Core->Iodine Ester Methyl Ester (Saponification) Core->Ester Sol1 Optimal: DCM, DMF (High U0001D6FF_P, U0001D6FF_H) Amine->Sol1 Sol2 Optimal: Dioxane, DMF (High U0001D6FF_D, U0001D6FF_P) Iodine->Sol2 Sol3 Optimal: THF/MeOH/H2O (Miscible Blend) Ester->Sol3

Fig 1. Orthogonal reactivity of methyl 2-(aminomethyl)-5-iodobenzoate and optimal solvent classes.

  • For Amide Couplings (Targeting the Amine): Use DCM or DMF . DCM is ideal for standard carbodiimide (EDC/HOBt) couplings as it easily dissolves the starting material and prevents side reactions.

  • For Suzuki/Sonogashira Couplings (Targeting the Iodine): Use 1,4-Dioxane or DMF . Dioxane is exceptional here because its high boiling point accommodates the thermal requirements of Pd-catalysis, while its oxygen atoms provide necessary coordination to the active Pd(0) species.

  • For Saponification (Targeting the Ester): Use a THF/MeOH/H 2​ O (3:1:1) mixture. The organic solvents keep the highly lipophilic iodobenzene core in solution, while water delivers the hydroxide nucleophile.

Experimental Protocol: Self-Validating Thermodynamic Solubility Screening

Screening Prep 1. Solid Prep (Excess API) Dispense 2. Solvent Addition Prep->Dispense Incubate 3. Equilibrate (24h, 25°C) Dispense->Incubate Filter 4. Phase Separation Incubate->Filter Analyze 5. HPLC-UV Quantification Filter->Analyze

Fig 2. Miniaturized shake-flask workflow for high-throughput thermodynamic solubility screening.

Step-by-Step Methodology
  • Preparation of the Solid Bed:

    • Dispense approximately 10 mg of methyl 2-(aminomethyl)-5-iodobenzoate powder into a 2 mL glass HPLC vial.

    • Causality Check: Ensure an excess of solid is present to maintain thermodynamic equilibrium between the solid state and the solution.

  • Solvent Addition & Internal Standard:

    • Add 500 µL of the target solvent (e.g., DCM, DMF, THF).

    • Self-Validation: Spike the solvent with a known, highly stable internal standard (e.g., biphenyl at 1 mg/mL) prior to addition. This validates that no solvent evaporation occurred during the 24-hour incubation.

  • Equilibration:

    • Seal the vials and place them in an orbital shaker at 25°C, agitating at 500 rpm for exactly 24 hours.

    • Causality Check: 24 hours is mandatory. Shorter times often measure kinetic solubility, trapping the compound in a supersaturated state that will crash out later during your synthetic reaction.

  • Phase Separation:

    • Transfer the suspension to a 0.45 µm PTFE syringe filter (PTFE is chosen for broad organic solvent compatibility). Filter the solution into a clean vial.

  • HPLC-UV Quantification:

    • Dilute an aliquot of the filtrate (e.g., 1:100 in Acetonitrile) to ensure the concentration falls within the linear dynamic range of the UV detector.

    • Analyze via HPLC-UV (detecting at 254 nm due to the iodobenzene chromophore). Compare the peak area against a pre-established calibration curve of the compound in DMSO.

    • Self-Validation: Check the chromatogram for secondary peaks. If a secondary peak appears in the methanol sample, transesterification or degradation has occurred, invalidating the solvent for long-term storage.

Conclusion

Methyl 2-(aminomethyl)-5-iodobenzoate is a powerful bifunctional intermediate, but its unique combination of a highly polarizable, lipophilic core (iodobenzene) and a tightly hydrogen-bonded polar tail (amine/ester) dictates a strict solubility profile. By leveraging Hansen Solubility Parameters, researchers can confidently select polar aprotic (DMF, DMSO) or halogenated (DCM) solvents to maximize thermodynamic solubility, ensuring robust reaction kinetics and preventing costly bottlenecks in library synthesis and drug development workflows.

References

  • Abbott, S. "HSP Basics | Practical Solubility Science". Available at:[Link]

  • Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook". CRC Press. Available at: [Link]

Sources

Exploratory

Thermodynamic Stability and Spontaneous Lactamization of Methyl 2-(aminomethyl)-5-iodobenzoate at Room Temperature

Executive Summary Methyl 2-(aminomethyl)-5-iodobenzoate is a highly versatile bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). However, handling this m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(aminomethyl)-5-iodobenzoate is a highly versatile bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). However, handling this molecule requires a rigorous understanding of its physical chemistry. At room temperature (25°C), the free base form of this molecule is thermodynamically unstable. It undergoes rapid, spontaneous intramolecular cyclization to form 6-iodoisoindolin-1-one.

This technical guide dissects the mechanistic causality behind this instability, details self-validating analytical workflows to monitor its degradation, and provides actionable protocols for kinetic locking via salt formation.

Mechanistic Causality of Thermodynamic Instability

The core instability of methyl 2-(aminomethyl)-5-iodobenzoate arises from a structural conflict between its functional groups. The molecule possesses a highly nucleophilic primary amine ( −CH2​NH2​ ) at the C2 position and an electrophilic methyl ester ( −COOCH3​ ) at the C1 position.

At room temperature, the free base undergoes a spontaneous intramolecular nucleophilic acyl substitution. The nitrogen lone pair attacks the carbonyl carbon, forming a transient tetrahedral intermediate. Subsequent collapse of this intermediate ejects methanol (a competent leaving group in this context), yielding the bicyclic lactam, 6-iodoisoindolin-1-one.

The Thermodynamic Driving Force:

  • Enthalpic Favorability: The conversion of an ester to an amide (lactam) bond represents a significant drop in free energy, as amides are substantially more resonance-stabilized than esters.

  • Entropic Favorability: The reaction is intramolecular (high effective molarity) and generates two molecules (the lactam and methanol) from one, leading to a favorable increase in entropy ( ΔS>0 ).

This thermodynamic sink is well-documented in the synthesis of isoindolin-1-one derivatives from similar ortho-aminomethyl aromatic precursors (1)[1]. Furthermore, studies on aminomethylbenzoate esters demonstrate that they exhibit maximum solution stability at pH 3-4, directly correlating with the protonation state of the amine and the prevention of nucleophilic attack (2)[2].

G A Methyl 2-(aminomethyl) -5-iodobenzoate (Free Base) B Tetrahedral Intermediate A->B Intramolecular Nucleophilic Attack D HCl Salt Form (Protonated Amine) A->D + Anhydrous HCl (Kinetic Locking) C 6-Iodoisoindolin-1-one (Stable Lactam) + MeOH B->C Elimination of Methanol D->A Neutralization (Freebasing)

Caption: Logical pathway of spontaneous lactamization vs. kinetic locking via salt formation.

Experimental Workflows for Stability Profiling & Mitigation

As a standard in rigorous drug development, any stability profiling must be a self-validating system . Simply observing the disappearance of the starting material is insufficient; we must prove mass balance to ensure the molecule is exclusively cyclizing and not degrading via secondary pathways (e.g., photolytic cleavage of the carbon-iodine bond).

Protocol 1: Self-Validating Kinetic Monitoring via LC-MS
  • Objective: Quantify the half-life of the free base at 25°C and confirm the 1:1 molar conversion to the lactam.

  • Causality & Design: We utilize LC-MS to track the disappearance of the ester ( [M+H]+=292 ) and the appearance of the lactam ( [M+H]+=260 ). By spiking the sample with an internal standard (e.g., methyl 4-iodobenzoate), we validate the system: if the sum of the ester and lactam concentrations deviates from the initial ester concentration, secondary degradation is occurring.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve methyl 2-(aminomethyl)-5-iodobenzoate HCl in a pH 7.4 phosphate buffer to generate the free base in situ at a concentration of 1 mg/mL. Spike with 0.1 mg/mL of the internal standard.

    • Incubation: Maintain the solution in a dark, temperature-controlled autosampler at exactly 25°C. (Darkness is critical to prevent UV-mediated C-I bond homolysis).

    • Aliquot Sampling: Draw 10 µL aliquots at precise timepoints: t=0,1,2,4,8, and 24 hours.

    • Acidic Quenching: Immediately quench the aliquot into 90 µL of mobile phase containing 0.1% phosphoric acid ( H3​PO4​ ). Causality: The sudden drop in pH instantly protonates the remaining amine, halting the lactamization and preserving the exact molecular ratio at that specific timepoint.

    • LC-MS Analysis: Inject the quenched sample onto a C18 column using a water/acetonitrile gradient. Integrate the Area Under the Curve (AUC) for m/z 292 and m/z 260.

G N1 Sample Preparation (Spike with Internal Standard) N2 Incubation at 25°C (Controlled Environment) N1->N2 N3 Aliquot Sampling (Timepoints: 0, 1, 2, 4, 8h) N2->N3 N4 Acidic Quenching (H3PO4 addition to stop rxn) N3->N4 N5 LC-MS Analysis (Quantify m/z 292 vs 260) N4->N5 N6 Mass Balance Validation ([Ester] +[Lactam] = Constant) N5->N6

Caption: Self-validating experimental workflow for kinetic monitoring of lactamization.

Protocol 2: Synthesis and Isolation of the Stable Hydrochloride Salt

To mitigate thermodynamic instability, the molecule must be kinetically locked. Converting the primary amine into its corresponding ammonium salt removes the availability of the nitrogen lone pair. This is why commercial chemical suppliers universally provide this scaffold as a hydrochloride salt ().

  • Causality & Design: Water must be strictly excluded during salt formation to prevent premature hydrolysis of the methyl ester. We utilize anhydrous ethereal solvents where the HCl salt is insoluble, driving the reaction to completion via precipitation.

  • Step-by-Step Methodology:

    • Dissolve the free base in anhydrous 1,4-dioxane under an inert argon atmosphere.

    • Dropwise add 1.2 equivalents of 4M HCl in dioxane while stirring vigorously at 0°C. Causality: Cooling mitigates the exothermic nature of the acid-base neutralization and prevents transient side reactions.

    • Stir for 30 minutes, allowing the white precipitate (the hydrochloride salt) to fully crystallize.

    • Filter under vacuum, wash the filter cake with cold anhydrous diethyl ether, and dry under high vacuum to remove residual solvent.

Quantitative Data: Comparative Stability

The following table summarizes the expected stability metrics based on the thermodynamic principles of aminomethyl esters (3)[3].

Molecular StateEnvironmentTemperatureEstimated Half-Life ( t1/2​ )Primary DegradantThermodynamic Status
Free Base Aqueous Buffer (pH 7.4)25°C< 2 hours6-Iodoisoindolin-1-oneHighly Unstable
Free Base Neat (Solid)25°C2 - 3 days6-Iodoisoindolin-1-oneMetastable
HCl Salt Aqueous Buffer (pH 4.0)25°C> 6 monthsNoneKinetically Stable
HCl Salt Neat (Solid, Desiccated)25°C> 2 yearsNoneStable

Handling, Storage, and Downstream Applications

For researchers and drug development professionals handling methyl 2-(aminomethyl)-5-iodobenzoate:

  • Never store the free base. If the free base is generated for a downstream cross-coupling or amidation reaction, it must be used immediately in situ.

  • Storage Conditions: Always store the hydrochloride salt desiccated and protected from light. While the amine is kinetically locked, the carbon-iodine bond remains susceptible to photolytic cleavage over long-term storage.

References

  • Solution Thermodynamic Analysis of p-(Aminomethyl)benzoic Acid in Four Binary Solvents from 288.15 to 328.
  • N-substituted (aminomethyl)
  • Methyl 2-(aminomethyl)
  • Facile preparation of 6-(Aminomethyl)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Methyl 2-(aminomethyl)-5-iodobenzoate

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling in Modern Drug Discovery The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, particularly within...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, particularly within the realm of pharmaceutical and materials science.[1] Its power lies in the efficient and versatile construction of carbon-carbon bonds, most notably for the synthesis of biaryl and substituted aromatic structures that are prevalent in a vast array of bioactive molecules.[2][3] The reaction's broad functional group tolerance, coupled with the commercial availability of a diverse range of boronic acids and their derivatives, has cemented its status as an indispensable tool for medicinal chemists.[4] This application note provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura cross-coupling of a challenging yet valuable building block: methyl 2-(aminomethyl)-5-iodobenzoate. This substrate, possessing an aryl iodide for coupling, an ester, and a primary amine, presents unique considerations that will be addressed herein to ensure a successful and reproducible outcome.

Substrate Analysis: Navigating the Reactivity of Methyl 2-(aminomethyl)-5-iodobenzoate

The successful application of the Suzuki-Miyaura coupling to methyl 2-(aminomethyl)-5-iodobenzoate hinges on understanding the interplay of its functional groups. The aryl iodide is the more reactive of the common aryl halides (I > Br > Cl) in the oxidative addition step of the catalytic cycle, making it an excellent electrophilic partner.[1] The methyl ester is generally stable under typical Suzuki-Miyaura conditions. The primary aminomethyl group, however, introduces a key consideration: the potential for the lone pair of the nitrogen to interact with the palladium catalyst. While many modern catalyst systems exhibit remarkable tolerance for a wide array of functional groups, including amines, the basicity of the amine can sometimes influence the catalytic cycle.[5]

To Protect or Not to Protect? A Key Strategic Decision

A critical decision point in designing a synthesis with this substrate is whether to protect the primary amine.

  • The Case for Protection: Protecting the amine, for instance as a tert-butyloxycarbonyl (Boc) carbamate, can offer several advantages. Carbamates are robust protecting groups that are generally stable under Suzuki-Miyaura conditions.[6] Protection can prevent potential N-arylation side reactions and may lead to cleaner reaction profiles and higher yields by precluding any inhibitory interaction of the free amine with the palladium catalyst.[4][7][8][9]

  • The Case for No Protection: Modern palladium catalysts, particularly those with bulky, electron-rich phosphine ligands, have demonstrated high efficacy in coupling reactions with substrates bearing unprotected amines.[5][10] Proceeding without a protecting group offers the significant advantage of a more atom- and step-economical synthesis, avoiding the additional steps of protection and deprotection.

This protocol will provide conditions that are often successful for the direct coupling of the unprotected amine. However, should challenges such as low yield or complex product mixtures arise, the use of a Boc-protected substrate is a reliable alternative.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of methyl 2-(aminomethyl)-5-iodobenzoate to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Ar-X Methyl 2-(aminomethyl)-5-iodobenzoate Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) (Oxidative Addition Product) Ar-X->Ar-Pd(II)-X(L2) R-B(OH)2 Arylboronic Acid Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) (Transmetalation Product) R-B(OH)2->Ar-Pd(II)-R(L2) Base Base (e.g., K₂CO₃) Base->Ar-Pd(II)-R(L2) Product Coupled Product Pd(0)L2 Pd(0)L₂ (Active Catalyst) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Product Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of methyl 2-(aminomethyl)-5-iodobenzoate with a representative arylboronic acid.

Table 1: Reagents and Materials

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
Methyl 2-(aminomethyl)-5-iodobenzoate293.071.01.0
Arylboronic AcidVaries1.21.2
Pd(dppf)Cl₂·CH₂Cl₂816.640.030.03
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane88.115 mL-
Water (degassed)18.021 mL-
Reaction Setup and Execution
  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add methyl 2-(aminomethyl)-5-iodobenzoate (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 0.03 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Under a positive pressure of the inert gas, add 1,4-dioxane (5 mL) and degassed water (1 mL).

  • Reaction Progression: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification Prelude: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Purification Strategy for an Amine-Containing Product

The basicity of the aminomethyl group can lead to "tailing" or "streaking" on silica gel during column chromatography, resulting in poor separation and product loss. To mitigate this, a modified mobile phase is recommended.

Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. To this solvent system, add 0.5-1% triethylamine (Et₃N) to neutralize the acidic silanol groups on the silica gel surface.[11][12] This will significantly improve the peak shape and separation of the basic product.

  • Elution and Analysis: Elute the column with the chosen mobile phase, collecting fractions. Analyze the fractions by TLC to identify those containing the pure product.

  • Final Steps: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting and Further Considerations

  • Low Yield: If the yield is low with the unprotected amine, consider using a different palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos or XPhos) or protecting the amine with a Boc group.[4][8][9]

  • Homocoupling: The formation of biaryl byproducts from the coupling of two boronic acid molecules can sometimes be observed. This can be minimized by ensuring the reaction is thoroughly degassed and run under a strictly inert atmosphere.

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can occur, especially with electron-rich or sterically hindered boronic acids. Using boronic esters (e.g., pinacol esters) can sometimes reduce this side reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of methyl 2-(aminomethyl)-5-iodobenzoate is a powerful method for the synthesis of complex, functionalized biaryl compounds. By carefully considering the choice of catalyst, the potential need for amine protection, and the appropriate purification strategy, researchers can successfully employ this valuable building block in their synthetic endeavors. The protocol outlined in this application note provides a robust starting point for the development of a wide range of novel molecules for drug discovery and development.

References

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. MDPI. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. JoVE. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]

  • On the Amine-Catalyzed Suzuki-Miyaura Coupling Using a Catalysis-Based Fluorometric Method. ChemRxiv. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Column chromatography. Columbia University. [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. PMC. [Link]

  • Purification of strong polar and basic compounds. Reddit. [Link]

  • Aminative Suzuki–Miyaura coupling. Xingwei Li. [Link]

  • Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry. [Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. [Link]

  • The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature. [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters. [Link]

  • Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Aminative Suzuki-Miyaura coupling. PubMed. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Protecting Groups for Thiols Suitable for Suzuki Conditions. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Organic Synthesis. [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

Sources

Application

Sonogashira coupling reaction conditions using methyl 2-(aminomethyl)-5-iodobenzoate

An Application Note and Protocol for the Sonogashira Coupling of Methyl 2-(aminomethyl)-5-iodobenzoate Introduction The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the f...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Sonogashira Coupling of Methyl 2-(aminomethyl)-5-iodobenzoate

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this palladium- and copper-cocatalyzed reaction has become indispensable in a multitude of applications, including the synthesis of pharmaceuticals, natural products, and advanced organic materials.[4][5][6] The reaction's utility is underscored by its typically mild conditions, which tolerate a wide array of functional groups.[1][2]

Methyl 2-(aminomethyl)-5-iodobenzoate is a valuable building block in medicinal chemistry and materials science. The presence of an aryl iodide, an ester, and a primary amine offers multiple points for diversification. The high reactivity of the carbon-iodine bond makes it an excellent substrate for Sonogashira coupling, often enabling the reaction to proceed with high efficiency at or near room temperature.[1][7]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a detailed protocol and in-depth discussion on the Sonogashira coupling of methyl 2-(aminomethyl)-5-iodobenzoate.

Core Concepts and Mechanistic Overview

The Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][8] This dual-catalyst system allows the reaction to proceed under mild conditions.[1]

  • Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl iodide (methyl 2-(aminomethyl)-5-iodobenzoate). This step forms a Pd(II) complex.[5][7]

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1][7][9] This step is crucial as it activates the alkyne for the subsequent transmetalation.

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.[5][9]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][7]

The base plays a critical role by neutralizing the hydrogen halide (HI) produced during the reaction, which is essential for regenerating the catalyst and preventing side reactions.[1][9]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)(I)L₂ pd0->pd_complex Oxidative Addition (R-I) product_pd_complex R-Pd(II)(C≡CR')L₂ pd_complex->product_pd_complex Transmetalation product_pd_complex->pd0 Reductive Elimination product_out R-C≡CR' product_pd_complex->product_out cu_i Cu(I) cu_acetylide Cu(I)-C≡CR' cu_i->cu_acetylide H-C≡CR', Base cu_acetylide->pd_complex caption Catalytic cycle of the Sonogashira reaction. Workflow start Oven-dried flask under N₂/Ar add_solids Add substrate, PdCl₂(PPh₃)₂, and CuI start->add_solids add_liquids Add Et₃N, THF, and terminal alkyne add_solids->add_liquids react Stir at room temperature add_liquids->react monitor Monitor by TLC react->monitor workup Quench with NH₄Cl(aq), Extract with EtOAc monitor->workup Reaction complete purify Dry organic layer, concentrate, and purify by column chromatography workup->purify end Characterize product purify->end

Figure 2: General experimental workflow for the Sonogashira coupling.

Step-by-Step Procedure

  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-(aminomethyl)-5-iodobenzoate (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 0.02 equiv.), and copper(I) iodide (0.04 mmol, 0.04 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (10 mL) and triethylamine (5 mL) via syringe. Stir the resulting suspension for 5 minutes. Then, add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC), typically eluting with a mixture of ethyl acetate and hexanes. The consumption of the aryl iodide and the appearance of a new, less polar spot indicate product formation.

  • Workup: Upon completion (typically 2-4 hours), quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Data Presentation: Typical Reaction Parameters

ParameterValue/ConditionRationale
Substrate Methyl 2-(aminomethyl)-5-iodobenzoateHighly reactive aryl iodide facilitates mild reaction conditions.
Alkyne Stoichiometry 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the more valuable aryl iodide.
Palladium Catalyst PdCl₂(PPh₃)₂ (1-3 mol%)An effective and commercially available precatalyst. [4]
Copper Co-catalyst CuI (2-5 mol%)Accelerates the reaction, allowing it to proceed at room temperature. [1][9]
Base Triethylamine (Et₃N) or DIPEANeutralizes the HI byproduct and can serve as a solvent. [1]
Solvent THF, DMF, or neat amineEnsures solubility of reactants. Anhydrous conditions are recommended. [10]
Temperature Room Temperature to 50 °CAryl iodides are sufficiently reactive to couple at room temperature. [1]
Reaction Time 1 - 6 hoursTypically complete within this timeframe; monitor by TLC.
Expected Yield 70 - 95%Generally high-yielding for aryl iodide substrates.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; insufficient base; poor quality of reagents/solvents.Use fresh, anhydrous solvents. Ensure the catalyst is active. Degas the solvent and reaction mixture thoroughly to remove oxygen.
Alkyne Homocoupling (Dimer) Presence of oxygen; high concentration of copper catalyst.Ensure a strictly inert atmosphere. Reduce the amount of CuI or consider a copper-free protocol. [2]
Recovery of Starting Material Low reaction temperature; catalyst inhibition.Gently warm the reaction mixture (e.g., to 40-50 °C). Ensure the base is not interfering with the catalyst; consider switching to a more hindered base like DIPEA.
Complex Mixture of Products Side reactions; degradation of starting material or product.Ensure the reaction is not run for an unnecessarily long time. Protect the reaction from light if substrates are light-sensitive. Re-evaluate the choice of base and solvent.

Conclusion

The Sonogashira coupling of methyl 2-(aminomethyl)-5-iodobenzoate provides a powerful and efficient method for the synthesis of diverse molecular scaffolds. By carefully selecting the catalyst system, base, and solvent, and by maintaining an inert atmosphere, high yields of the desired alkynylated products can be reliably achieved. The protocol detailed herein offers a robust starting point for researchers in drug discovery and materials science, enabling the facile elaboration of this versatile building block.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved March 24, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved March 24, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 24, 2026, from [Link]

  • Shaikh, A. A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved March 24, 2026, from [Link]

  • Nazir, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved March 24, 2026, from [Link]

  • The Sonogashira coupling reaction mechanism. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022, March 3). Beilstein Journal of Organic Chemistry. Retrieved March 24, 2026, from [Link]

  • A new P3N ligand for Pd-catalyzed cross-couplings in water - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • (PDF) Recent Advances in Sonogashira Reactions - ResearchGate. (2011, June 8). Retrieved March 24, 2026, from [Link]

  • Sonogashira Coupling - YouTube. (2020, July 25). Retrieved March 24, 2026, from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications. (2017, February 23). Retrieved March 24, 2026, from [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • Sonogashira Coupling: Organic Chemistry Study Guide |... - Fiveable. (2025, August 15). Retrieved March 24, 2026, from [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.). Retrieved March 24, 2026, from [Link]

  • Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Publishing - Rsc.org. (n.d.). Retrieved March 24, 2026, from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (2007, February 17). Retrieved March 24, 2026, from [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (n.d.). Retrieved March 24, 2026, from [Link]

  • Sonogashira Coupling - A Practical Approach - YouTube. (2020, July 9). Retrieved March 24, 2026, from [Link]

  • Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition - Indian Academy of Sciences. (n.d.). Retrieved March 24, 2026, from [Link]

  • The Sonogashira Coupling. (n.d.). Retrieved March 24, 2026, from [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. (n.d.). Retrieved March 24, 2026, from [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. (n.d.). Retrieved March 24, 2026, from [Link]

  • Scheme 1. Syntheses of alkyl 2-iodobenzoates and their coupling products. - ResearchGate. (n.d.). Retrieved March 24, 2026, from [Link]

Sources

Method

Application Note: Methyl 2-(aminomethyl)-5-iodobenzoate as a Bifunctional Scaffold for Accelerated Drug Discovery

Executive Summary In modern rational drug design, the selection of versatile, pre-functionalized building blocks is critical for accelerating structure-activity relationship (SAR) studies. Methyl 2-(aminomethyl)-5-iodobe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the selection of versatile, pre-functionalized building blocks is critical for accelerating structure-activity relationship (SAR) studies. Methyl 2-(aminomethyl)-5-iodobenzoate (CAS: 1131587-34-2) [1] is a highly privileged, bifunctional intermediate. It features an ortho-positioned aminomethyl and methyl ester pair—primed for rapid intramolecular lactamization—and a C5-iodine atom that serves as an optimal handle for late-stage transition-metal-catalyzed diversification.

This application note provides a comprehensive guide to utilizing this molecule for the synthesis of isoindolin-1-ones , a core scaffold found in numerous FDA-approved drugs and clinical candidates, including CDK7 inhibitors [2], PI3Kα allosteric modulators [3], and GABA_A receptor positive allosteric modulators [4].

Mechanistic Rationale & Scaffold Superiority

As an Application Scientist, I prioritize building blocks that minimize synthetic steps while maximizing structural diversity. Methyl 2-(aminomethyl)-5-iodobenzoate offers two distinct mechanistic advantages:

  • Thermodynamically Driven Lactamization: The spatial proximity of the primary amine to the electrophilic methyl ester ensures that upon mild basic activation, intramolecular nucleophilic acyl substitution occurs rapidly. The entropic favorability of forming a stable 5-membered lactam ring (isoindolin-1-one) drives the reaction to near-quantitative yields.

  • The Halogen Advantage (Iodine vs. Bromine/Chlorine): In late-stage functionalization, the C-I bond is significantly weaker (approx. 238 kJ/mol) than the C-Br (285 kJ/mol) or C-Cl (338 kJ/mol) bonds. This allows for rapid oxidative addition by Palladium(0) species at lower temperatures and reduced catalyst loadings, preserving delicate functional groups present in complex Active Pharmaceutical Ingredients (APIs).

G A Methyl 2-(aminomethyl) -5-iodobenzoate B Intramolecular Lactamization A->B C 5-Iodo-isoindolin-1-one Intermediate B->C D Pd-Catalyzed Cross-Coupling C->D E Targeted API (e.g., CDK7 Inhibitor) D->E

Synthetic workflow from methyl 2-(aminomethyl)-5-iodobenzoate to targeted APIs.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to ensure mechanistic fidelity and high-throughput reliability.

Protocol A: Synthesis of the 5-Iodo-isoindolin-1-one Core

Causality Focus: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to neutralize any amine hydrochloride salts and facilitate the nucleophilic attack of the nitrogen onto the ester carbonyl without causing competitive ester hydrolysis (which aqueous bases might induce).

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask under an inert argon atmosphere, dissolve methyl 2-(aminomethyl)-5-iodobenzoate (1.0 eq, 5.0 mmol, ~1.45 g) in anhydrous methanol (25 mL).

  • Activation: Add DIPEA (2.5 eq, 12.5 mmol, 2.18 mL) dropwise at room temperature.

  • Cyclization: Heat the reaction mixture to 65 °C (reflux) for 4 hours.

  • Validation Checkpoint (LC-MS): Monitor the reaction via LC-MS. The successful conversion is self-validated by the disappearance of the starting material peak ( m/z [M+H]+ 292.1) and the emergence of the isoindolin-1-one product peak ( m/z [M+H]+ 260.0), corresponding to the loss of a methanol molecule (32 Da).

  • Workup: Concentrate the mixture in vacuo. Redissolve the crude residue in ethyl acetate (50 mL) and wash sequentially with 1M HCl (2 x 20 mL) to remove excess DIPEA, followed by brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford 5-iodo-isoindolin-1-one as an off-white solid. Yields typically exceed 90%.

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Coupling

Causality Focus: Pd(dppf)Cl₂ is selected due to its bidentate ligand architecture, which enforces a cis-geometry on the palladium center, accelerating reductive elimination and suppressing competitive dehalogenation pathways.

Step-by-Step Methodology:

  • Setup: To a microwave vial, add 5-iodo-isoindolin-1-one (1.0 eq, 1.0 mmol, 259 mg), the desired arylboronic acid (1.2 eq, 1.2 mmol), and Pd(dppf)Cl₂ (0.02 eq, 2 mol%).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL), followed by K₂CO₃ (2.0 eq, 2.0 mmol). Note: Water is strictly required to form the reactive boronate ate-complex, facilitating the transmetalation step.

  • Reaction: Seal the vial and heat at 80 °C for 2 hours.

  • Validation Checkpoint (TLC/UV): Spot the reaction on silica TLC (Eluent: 50% EtOAc/Hexanes). The product will typically exhibit a distinct bright blue fluorescence under 254 nm UV light due to the extended conjugation of the newly formed biaryl system, confirming successful coupling.

  • Purification: Filter the mixture through a short pad of Celite to remove palladium black. Extract the filtrate with EtOAc, dry, and purify via flash column chromatography.

G A Pd(0) Catalyst B Oxidative Addition (Rapid insertion into C-I bond) A->B C Transmetalation (Arylboronic acid + Base) B->C D Reductive Elimination C->D D->A Pd(0) Regeneration E C5-Arylated Isoindolinone D->E

Catalytic cycle for the late-stage Suzuki-Miyaura diversification at the C5 position.

Quantitative Data: The Halogen Reactivity Advantage

To empirically justify the selection of the iodo-benzoate over its bromo- or chloro- analogues, we summarize the kinetic and yield profiles of the isoindolinone core during standard Suzuki-Miyaura cross-coupling (using phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃).

Halogen at C5 PositionCatalyst LoadingTemperature (°C)Time to Completion (h)Isolated Yield (%)Mechanistic Observation
Iodine (-I) 2 mol% 80 2 94 Rapid oxidative addition; minimal byproducts.
Bromine (-Br)5 mol%100876Slower insertion; requires higher thermal energy.
Chlorine (-Cl)10 mol%1202441Sluggish reactivity; significant starting material remains.

Table 1: Comparative reactivity of C5-halogenated isoindolin-1-ones in Pd-catalyzed cross-coupling. The data clearly demonstrates the kinetic superiority of the iodo-scaffold.

Applications in Modern Drug Discovery

The isoindolin-1-one core derived from methyl 2-(aminomethyl)-5-iodobenzoate is not merely a structural novelty; it is a highly validated pharmacophore across multiple therapeutic domains:

  • Oncology (CDK7 Inhibitors): Recent cheminformatic and molecular dynamics studies have identified isoindolin-1-one derivatives as highly potent Cyclin-dependent kinase 7 (CDK7) inhibitors. The lactam core forms critical, conventional hydrogen bonds with the active amino acid residues in the ATP-binding pocket of CDK7, exhibiting binding affinities up to −10.1 kcal/mol [2].

  • Targeted Therapy (PI3Kα Allosteric Inhibitors): In the pursuit of precision therapies for Head and Neck Squamous Cell Carcinoma (HNSCC), 3-substituted isoindolin-1-ones (e.g., compound H-18) have been discovered as novel allosteric PI3Kα inhibitors. The isoindoline moiety establishes vital π-π stacking with TYR1021 and H-bonding with ASP1018, significantly enhancing inhibitory potency [3].

  • Neurology (GABA_A Receptor Modulators): Isoindolin-1-ones substituted at the 5- and 7-positions act as potent positive allosteric modulators (PAMs) of GABA_A receptors. These compounds demonstrate profound antiepileptic efficacy in in vivo seizure models, proving that the rigid lactam scaffold is ideal for neurological target engagement [4].

References

  • National Institutes of Health (PMC). Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. (June 2024). Retrieved from:[Link]

  • MDPI. In Silico Discovery of a Novel Potential Allosteric PI3Kα Inhibitor Incorporating 3-(2-Chloro-5-fluorophenyl)isoindolin-1-one to Target Head and Neck Squamous Cell Carcinoma. (July 2025). Retrieved from:[Link]

  • American Chemical Society (ACS). Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy. (August 2025). Retrieved from:[Link]

Application

Application Note: Synthesis of Heterocyclic Compounds from Methyl 2-(aminomethyl)-5-iodobenzoate

Introduction: The Strategic Versatility of a Trifunctional Building Block In the landscape of medicinal chemistry and materials science, the efficient construction of heterocyclic scaffolds is paramount. Methyl 2-(aminom...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Versatility of a Trifunctional Building Block

In the landscape of medicinal chemistry and materials science, the efficient construction of heterocyclic scaffolds is paramount. Methyl 2-(aminomethyl)-5-iodobenzoate emerges as a highly valuable and versatile starting material, offering a unique convergence of three distinct functional groups within a single, stable molecule. Its strategic utility stems from the orthogonal reactivity of the primary amine, the methyl ester, and the aryl iodide, which can be selectively addressed to forge a diverse array of complex heterocyclic systems.

  • The primary aminomethyl group acts as a potent nucleophile, ideal for intramolecular cyclization reactions or as a handle for introducing further complexity.

  • The methyl ester provides an electrophilic site, which, upon reaction with the neighboring amine, readily forms the core of lactam-containing structures like isoindolinones.

  • The aryl iodide is a premier functional group for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, which serve as precursors to more elaborate polycyclic frameworks.

This application note provides a detailed guide to leveraging the unique reactivity of methyl 2-(aminomethyl)-5-iodobenzoate, presenting robust protocols for the synthesis of key heterocyclic cores, including isoindolinones and more complex systems derived from palladium- and copper-catalyzed transformations.

Core Synthetic Pathways from a Central Precursor

The strategic arrangement of functional groups in methyl 2-(aminomethyl)-5-iodobenzoate allows for several divergent synthetic pathways. This workflow diagram illustrates the primary transformations discussed in this note, showcasing how a single precursor can lead to distinct heterocyclic families.

G cluster_0 Intramolecular Cyclization cluster_1 Palladium-Catalyzed Cascade cluster_2 Copper-Catalyzed Coupling start Methyl 2-(aminomethyl)-5-iodobenzoate p1 Protocol 1: Base-Mediated Lactamization start->p1 p2 Protocol 2: Sonogashira Coupling & Annulation start->p2 p3 Protocol 3: Ullmann Condensation start->p3 r1 5-Iodoisoindolin-1-one p1->r1 Forms Lactam Ring intermed2 Alkynyl Intermediate p2->intermed2 C-C Bond Formation r2 Benzo-Fused N-Heterocycles intermed2->r2 Intramolecular Cyclization intermed3 N-Arylated Intermediate p3->intermed3 C-N Bond Formation r3 Complex Amines & Amides intermed3->r3 Further Derivatization

Caption: Synthetic pathways from methyl 2-(aminomethyl)-5-iodobenzoate.

Part 1: Synthesis of 5-Iodoisoindolin-1-one via Intramolecular Cyclization

The most direct transformation of methyl 2-(aminomethyl)-5-iodobenzoate is its conversion to 5-iodoisoindolin-1-one. Isoindolinones are privileged structures found in numerous biologically active compounds.[1][2] This reaction proceeds via an intramolecular nucleophilic attack of the primary amine onto the carbonyl carbon of the methyl ester, forming a stable five-membered lactam. The reaction is typically facilitated by heat or the presence of a base, which deprotonates the amine, increasing its nucleophilicity.

Protocol 1: Base-Mediated Synthesis of 5-Iodoisoindolin-1-one

This protocol details a reliable method for the synthesis of 5-iodoisoindolin-1-one, a key intermediate that retains the aryl iodide handle for subsequent functionalization.

Reaction Scheme: (Self-generated image, not from search results)

Materials and Reagents:

Reagent CAS No. Molecular Weight Quantity Moles (equiv)
Methyl 2-(aminomethyl)-5-iodobenzoate 1131587-34-2 291.09 g/mol 2.91 g 10.0 mmol (1.0)
Sodium Methoxide (NaOMe) 124-41-4 54.02 g/mol 108 mg 2.0 mmol (0.2)

| Methanol (Anhydrous) | 67-56-1 | 32.04 g/mol | 50 mL | - |

Step-by-Step Methodology:

  • Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-(aminomethyl)-5-iodobenzoate (2.91 g, 10.0 mmol).

  • Reagent Addition: Add anhydrous methanol (50 mL) to the flask and stir the mixture until the starting material is fully dissolved.

  • Catalyst Introduction: Carefully add sodium methoxide (108 mg, 2.0 mmol). The use of a catalytic amount of a non-nucleophilic base is crucial to facilitate the cyclization without promoting competing intermolecular reactions.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: Redissolve the crude residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting solid can be further purified by recrystallization from ethanol to yield 5-iodoisoindolin-1-one as a white to off-white solid.

Safety Precautions:

  • Sodium methoxide is corrosive and moisture-sensitive; handle it in a fume hood and wear appropriate personal protective equipment (PPE).

  • Methanol is flammable and toxic; avoid inhalation and skin contact.

Part 2: Palladium-Catalyzed Sonogashira Coupling and Annulation

The aryl iodide moiety is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.[3][4] This reaction forms a C(sp²)-C(sp) bond between the aryl iodide and a terminal alkyne, a transformation of immense value in medicinal chemistry.[4] The resulting alkynyl intermediate can then undergo a subsequent intramolecular cyclization (annulation) to construct more complex, fused heterocyclic systems.

Catalytic Cycle: The Sonogashira Reaction

The reaction mechanism involves two interconnected catalytic cycles.[5] In the palladium cycle, oxidative addition of the aryl iodide to a Pd(0) species is followed by transmetalation from a copper(I)-acetylide intermediate. Reductive elimination then yields the coupled product and regenerates the Pd(0) catalyst. The copper cycle facilitates the formation of the key copper(I)-acetylide species from the terminal alkyne.[5]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-I(L₂) pd0->pd_complex1 Oxidative Addition (Ar-I) pd_complex2 Ar-Pd(II)-C≡CR(L₂) pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-C≡CR pd_complex2->product cu_i Cu(I)X cu_acetylide Cu(I)-C≡CR cu_i->cu_acetylide + Alkyne - HX cu_acetylide->pd_complex1 Provides Acetylide alkyne H-C≡CR alkyne->cu_i

Caption: The catalytic cycles of the Sonogashira coupling reaction.

Protocol 2: Synthesis of a 6-Iodo-4-phenyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolin-5-one Precursor Analog

This protocol describes the Sonogashira coupling of methyl 2-(aminomethyl)-5-iodobenzoate with phenylacetylene. The resulting product is a versatile intermediate for subsequent cyclization reactions.

Materials and Reagents:

Reagent CAS No. Molecular Weight Quantity Moles (equiv)
Methyl 2-(aminomethyl)-5-iodobenzoate 1131587-34-2 291.09 g/mol 1.46 g 5.0 mmol (1.0)
Phenylacetylene 536-74-3 102.13 g/mol 0.61 g (0.66 mL) 6.0 mmol (1.2)
PdCl₂(PPh₃)₂ 13965-03-2 701.90 g/mol 175 mg 0.25 mmol (0.05)
Copper(I) Iodide (CuI) 7681-65-4 190.45 g/mol 48 mg 0.25 mmol (0.05)
Triethylamine (TEA) 121-44-8 101.19 g/mol 2.1 mL 15.0 mmol (3.0)

| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | 72.11 g/mol | 25 mL | - |

Step-by-Step Methodology:

  • Inert Atmosphere: Set up a Schlenk flask under an inert atmosphere of nitrogen or argon. Add methyl 2-(aminomethyl)-5-iodobenzoate (1.46 g, 5.0 mmol), PdCl₂(PPh₃)₂ (175 mg, 0.05 equiv), and CuI (48 mg, 0.05 equiv).

  • Solvent and Reagents: Add anhydrous THF (25 mL) and triethylamine (2.1 mL, 3.0 equiv). Stir the resulting suspension for 10 minutes.

  • Alkyne Addition: Add phenylacetylene (0.66 mL, 1.2 equiv) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. The reaction typically turns dark and a precipitate of triethylammonium iodide may form. Monitor by TLC (3:7 Ethyl Acetate:Hexanes).

  • Work-up: Once the starting material is consumed, filter the mixture through a pad of Celite to remove the catalyst and salts, washing with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired alkynyl-substituted intermediate.

Subsequent Annulation: The purified product, methyl 2-(aminomethyl)-5-(phenylethynyl)benzoate, can be subjected to intramolecular cyclization conditions (e.g., heating in a high-boiling solvent like DMF or using a gold or silver catalyst) to form various benzo-fused nitrogen heterocycles.

Part 3: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for forming carbon-nitrogen bonds.[6][7] It involves the coupling of an aryl halide with an amine, amide, or other N-nucleophile.[8] While traditional Ullmann reactions required harsh conditions, modern protocols often use ligands to facilitate the reaction under milder temperatures with catalytic amounts of copper.[6] This strategy allows for the N-arylation of the aminomethyl group or coupling at the aryl iodide position with another amine-containing molecule.

Protocol 3: Intermolecular N-Arylation with an Amide

This protocol provides a general procedure for the copper-catalyzed coupling of 5-iodoisoindolin-1-one (synthesized in Protocol 1) with a primary or secondary amide, demonstrating the utility of the iodide handle.

Materials and Reagents:

Reagent CAS No. Molecular Weight Quantity Moles (equiv)
5-Iodoisoindolin-1-one 64298-55-3 259.04 g/mol 1.30 g 5.0 mmol (1.0)
Amide (e.g., Benzamide) 55-21-0 121.14 g/mol 727 mg 6.0 mmol (1.2)
Copper(I) Iodide (CuI) 7681-65-4 190.45 g/mol 95 mg 0.5 mmol (0.1)
N,N'-Dimethylethylenediamine (DMEDA) 110-72-5 88.15 g/mol 0.11 mL 1.0 mmol (0.2)
Potassium Carbonate (K₂CO₃) 584-08-7 138.21 g/mol 1.38 g 10.0 mmol (2.0)

| Dimethylformamide (DMF), Anhydrous | 68-12-2 | 73.09 g/mol | 20 mL | - |

Step-by-Step Methodology:

  • Reactor Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine 5-iodoisoindolin-1-one (1.30 g, 5.0 mmol), the chosen amide (6.0 mmol), CuI (95 mg, 0.1 equiv), and potassium carbonate (1.38 g, 2.0 equiv).

  • Solvent and Ligand: Add anhydrous DMF (20 mL) followed by the ligand, N,N'-dimethylethylenediamine (0.11 mL, 0.2 equiv).

  • Reaction: Seal the tube and heat the mixture in an oil bath at 110-120°C for 24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through Celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 30 mL) to remove DMF, followed by a brine wash (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue via flash column chromatography on silica gel to isolate the N-arylated product.

References

  • Benchchem. Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIzmpyUwRjn_Av5n49uUkJ7sTJXSF-pUaGZRfjWpESCpmT2GCi-RuZLoDEfzGYoEVWQ4IBjzY8iudWwrpeGtCQeg_YfLYxzcmHMYerpjwGWYJ9JZ2a8A1k6rPwRKDWgON_rRRM5DSE5YhPPG9j1WkM6p1kfhj9HYKmy3hLbyRN_2a162RhR_kc1OcV2ObVQlu0ukrffk6P47-cvStJlbshHJn-749oK60hV3h5L0-HVukw5ra_mqiO60hvhA==]
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  • CNR-IRIS. Heterocycle Synthesis Based on Palladium-Catalyzed C−H Bond Functionalization Methods. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEqCZI5zSexVc9QCJb76OZJlouDuYRUVq8jMNOnVf6_8VGnoSB0Fp6I_0wte3LxE32_JAjJZyTi12lVtUF85xn_QegQyT3AHpq4XolOs8pdkFbsExhZu2-ppgYASrAh676Qq7ELI06gUfy57eWvUkKFavEsLayfTLRDga8WLj9w0IWhvg3MYQYVL4vCvK1qZR2u7PfsaY=]
  • Journal of the American Chemical Society. Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amine). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKvmACvaeQJe4yO1vHwgdU3FinJndmQjsDV5zQCKIblCzI6reYL9ntTwgaSJvgArQIp6ZEkoL4EsTwW8nOQseMHG6-URozDgtpnGKoUtW-Ah2J4btg4ksMKGOapcNegH_-FiI_1yywsECxT6Y=]
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  • Encyclopedia.pub. Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. [URL: https://encyclopedia.pub/entry/37190]
  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Heterocyclic Silanolates with Substituted Aryl Iodides and Bromides. [URL: https://pubs.acs.org/doi/10.1021/ol0529596]
  • ACS Publications. Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.4c00495]
  • Wikipedia. Pictet–Spengler reaction. [URL: https://en.wikipedia.org/wiki/Pictet%E2%80%93Spengler_reaction]
  • ETH Zürich. Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. [URL: https://www.research-collection.ethz.ch/handle/20.500.11850/155455]
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  • PMC. The Pictet-Spengler Reaction Updates Its Habits. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5027589/]
  • MDPI. Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. [URL: https://www.mdpi.com/1420-3049/28/6/2759]
  • ACS Publications. Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides. [URL: https://pubs.acs.org/doi/10.1021/ol070254f]
  • IntechOpen. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [URL: https://www.intechopen.com/chapters/82760]
  • PMC. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9065609/]
  • PMC. A Pictet-Spengler ligation for protein chemical modification. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4345592/]
  • ResearchGate. Methyl-2-formyl benzoate: A Review of Synthesis and Applications. [URL: https://www.researchgate.
  • ResearchGate. Direct Asymmetric Arylation of Imines. [URL: https://www.researchgate.net/figure/Enantioselective-iso-Pictet-Spengler-reaction-of-o-aminobenzylindoles-with_fig10_263435422]
  • RSC Publishing. Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo00974e]
  • Wikipedia. Sonogashira coupling. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • Benchchem. Application Notes and Protocols for Sonogashira Coupling with 2-Amino-3,5-diiodobenzamide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvutZqnqBVKNqUy6F4S67mlShGtuKwLlV_fbNRL6ygJW88fgEKNSHSMUh0i_K90uZVDMMBLmdCRmuTiNE3v3pGgLccljjOpkTX-37kiPDdr1PcWwRxdMn8gTdBfOVT81QcxnlI3d96A3lmN0SYWQ1A5CV_p9VMAhVbM9zDfOo6cmHWHui1c1-JnRmq24fdWv42KBafWGEr_jHiWfEEpzx0-33obZ2TD3B1T-dQ9x2NTKU3cMd13Q==]
  • Organic Chemistry Portal. Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • Google Patents. Synthesis of heterocyclic compounds. [URL: https://patents.google.
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  • ResearchGate. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [URL: https://www.researchgate.
  • Chemistry LibreTexts. Sonogashira Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/10%3A_Organohalides/10.09%3A_Sonogashira_Coupling]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Methyl 5-Chloro-2-Iodobenzoate: Synthesis and Reactivity for Advanced Applications. [URL: https://www.inno-pharmchem.
  • PMC. Copper-free Sonogashira cross-coupling reactions: an overview. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6382104/]
  • ChemScene. Methyl 2-amino-5-iodobenzoate. [URL: https://www.chemscene.
  • PMC. Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5734898/]
  • PubChemLite. Methyl 2-amino-5-iodobenzoate (C8H8INO2). [URL: https://pubchemlite.
  • BOC Sciences. CAS 1131587-34-2 (methyl 2-(aminomethyl)-5-iodobenzoate). [URL: https://www.bocsci.
  • PMC. Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8489810/]
  • Organic Chemistry Portal. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. [URL: https://www.organic-chemistry.org/abstracts/lit4/1005.shtm]
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  • RSC Publishing. Synthesis of benzo[b][6][7]diazocin-6(5H)-one derivatives via the Cu-catalysed oxidative cyclization of 2-aryl-1H-indoles with 1,1-enediamines. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/cc/d2cc06388c]

  • Baghdad Science Journal. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. [URL: https://bsj.uobaghdad.edu.iq/index.php/BSJ/article/view/9010]
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Sources

Method

Advanced Buchwald-Hartwig Amination Protocols for Methyl 2-(aminomethyl)-5-iodobenzoate: Overcoming Chemoselectivity Challenges

Executive Summary & Substrate Analysis Methyl 2-(aminomethyl)-5-iodobenzoate is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Analysis

Methyl 2-(aminomethyl)-5-iodobenzoate is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[]. However, subjecting this substrate to palladium-catalyzed C–N cross-coupling presents a profound chemoselectivity challenge. The molecule contains three distinct reactive vectors:

  • An Electrophilic Aryl Iodide (C5): The intended site for oxidative addition.

  • A Nucleophilic Primary Aliphatic Amine (C2): A highly reactive moiety that will competitively bind to the palladium center.

  • A Base-Sensitive Methyl Ester (C1): Susceptible to saponification under standard cross-coupling conditions.

To successfully couple an exogenous amine to the C5 position, the inherent reactivity of the primary amine must be masked, and the catalytic conditions must be meticulously tailored to prevent ester hydrolysis and catalyst poisoning[2].

G Sub Methyl 2-(aminomethyl) -5-iodobenzoate Unprot Direct Pd-Catalysis (Unprotected) Sub->Unprot No Protection Prot 1. Boc Protection 2. Pd-Catalysis Sub->Prot Boc2O, Et3N Oligomer Oligomerization & Side Reactions Unprot->Oligomer Competing Nucleophile Product Chemoselective Cross-Coupled Product Prot->Product Exogenous Amine

Chemoselectivity pathways for the Buchwald-Hartwig amination of the bifunctional substrate.

Mechanistic Causality: Designing the Catalytic System

As an Application Scientist, it is critical to understand why specific reagents are chosen rather than simply following a recipe. The successful amination of methyl 2-((tert-butoxycarbonylamino)methyl)-5-iodobenzoate relies on three mechanistic pillars:

A. The Base Effect: Preserving the Ester

The traditional Buchwald-Hartwig amination relies on strong bases like sodium tert-butoxide (NaOt-Bu) to deprotonate the amine prior to reductive elimination. However, applying NaOt-Bu to this substrate results in rapid saponification of the methyl ester, destroying the starting material. To preserve the ester, a milder inorganic carbonate base—specifically Cesium Carbonate (Cs₂CO₃)—must be employed[3][4].

B. The Iodide Effect: Preventing Catalyst Poisoning

Aryl iodides are highly reactive toward oxidative addition but pose a unique problem: they release iodide ions (I⁻) into the catalytic cycle. Soluble iodide salts can bridge palladium centers, forming inactive Pd(II) dimers and stalling the reaction[5]. The Solution: The reaction must be run in a non-polar solvent like Toluene. In toluene, the generated iodide salt (e.g., CsI) is highly insoluble and precipitates out of the reaction mixture, thereby preventing catalyst inhibition[5].

C. Ligand Selection: Accelerating Reductive Elimination

For the cross-coupling of secondary amines (e.g., morpholine, piperidine), reductive elimination is the rate-limiting step. Dialkylbiaryl phosphine ligands, specifically RuPhos , provide the necessary steric bulk and electron density to accelerate this step, preventing off-target side reactions[6]. If the exogenous coupling partner is a primary amine, BrettPhos should be substituted to prevent unwanted bis-arylation[6].

CatalyticCycle Pd0 Pd(0)L Active PdII_OA Pd(II)(Ar)(I)L Complex Pd0->PdII_OA Oxidative Addition (Aryl Iodide) PdII_Am Pd(II)(Ar)(NR2)L Complex PdII_OA->PdII_Am Amine Coordination & Deprotonation (Cs2CO3) PdII_Am->Pd0 Reductive Elimination

RuPhos-Pd catalytic cycle highlighting oxidative addition, deprotonation, and reductive elimination.

Reaction Condition Optimization Data

The following table summarizes the quantitative data and mechanistic rationale for optimizing the cross-coupling step of the protected substrate.

LigandBaseSolventTarget Amine ClassYield / OutcomeMechanistic Rationale
RuPhos Cs₂CO₃ Toluene Secondary Amines>85% (Optimal)Cs₂CO₃ prevents ester hydrolysis; Toluene precipitates inhibitory iodide salts.
BrettPhos Cs₂CO₃ Toluene Primary Amines>80% (Optimal)BrettPhos sterics prevent bis-arylation when coupling exogenous primary amines.
XantphosNaOt-BuTHFSecondary Amines<10% (Degradation)Strong base (NaOt-Bu) causes rapid saponification of the methyl ester.
RuPhosCs₂CO₃DMFSecondary Amines~40% (Stalled)Polar solvent keeps iodide salts soluble, leading to Pd-dimer catalyst poisoning.

Step-by-Step Experimental Protocols

The following workflows represent a self-validating system. In-Process Controls (IPCs) are embedded to ensure scientific integrity at each stage.

Phase 1: Chemoselective Protection of the Primary Amine

Objective: Mask the nucleophilic aminomethyl group to prevent oligomerization.

  • Initialization: To an oven-dried 100 mL round-bottom flask, add methyl 2-(aminomethyl)-5-iodobenzoate (1.0 equiv, 10 mmol) and dissolve in anhydrous Dichloromethane (DCM, 30 mL).

  • Base Addition: Add Triethylamine (Et₃N, 1.5 equiv, 15 mmol) dropwise while stirring at 0 °C (ice bath).

  • Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv, 11 mmol) dissolved in 10 mL DCM over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Self-Validation (IPC): Perform TLC (Hexanes/EtOAc 7:3). Stain with Ninhydrin and heat. The disappearance of the primary amine (pink/purple spot) confirms complete conversion.

  • Workup: Wash the organic layer with 1M HCl (2 × 20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield methyl 2-(((tert-butoxycarbonyl)amino)methyl)-5-iodobenzoate.

Phase 2: The Buchwald-Hartwig Cross-Coupling

Objective: Selectively aminate the C5 position without hydrolyzing the ester.

  • Preparation (Glovebox/Schlenk Line): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Boc-protected substrate from Phase 1 (1.0 equiv, 5 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd), RuPhos (0.04 equiv, 4 mol%), and finely powdered anhydrous Cs₂CO₃ (1.4 equiv, 7 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times.

  • Reagent Addition: Under a positive flow of Argon, add the exogenous secondary amine (e.g., morpholine, 1.2 equiv, 6 mmol) and anhydrous, degassed Toluene (20 mL).

  • Catalysis: Seal the tube and heat the reaction mixture to 85 °C in a pre-heated oil bath for 12 hours. Note: A white precipitate (CsI) will form as the reaction progresses, which is the intended mechanistic outcome to prevent catalyst poisoning.

  • Self-Validation (IPC): Sample 50 µL of the reaction mixture, dilute with LC-MS grade Acetonitrile, and filter through a 0.2 µm syringe filter. LC-MS must show complete consumption of the aryl iodide mass[M+H]⁺ and the appearance of the desired coupled product mass.

  • Workup: Cool to room temperature, dilute with EtOAc (30 mL), and filter the suspension through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

Phase 3: Deprotection (Optional)

Objective: Unmask the primary amine for downstream API synthesis.

  • Reaction: Dissolve the purified coupled product in DCM (10 mL) and cool to 0 °C. Add Trifluoroacetic acid (TFA, 10 mL) dropwise.

  • Stirring: Stir at room temperature for 2 hours.

  • Validation & Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Triturate the resulting residue with cold diethyl ether to precipitate the final product as a TFA salt. Confirm purity via ¹H-NMR (disappearance of the 9H singlet at ~1.4 ppm).

References

  • Synthesis of Azidoanilines by the Buchwald–Hartwig Amination Source: ACS Publications URL:[Link][2]

  • An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors Source: Journal of the American Chemical Society URL:[Link][5]

  • A Green Solvent for Buchwald-Hartwig Aminations and Lithiation-Trapping Reactions of N- and O-Heterocycles Source: White Rose eTheses Online URL:[Link][3]

  • Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide Source: PubMed Central (PMC) / NIH URL:[Link][6]

  • Which Reaction Conditions Work on Drug-Like Molecules? Lessons from 66,000 High-Throughput Experiments Source: ACS Central Science URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in Methyl 2-(aminomethyl)-5-iodobenzoate Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the overall yield of methyl 2-(aminomethyl)-5-iodobenzoate (CAS 1131587-34...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the overall yield of methyl 2-(aminomethyl)-5-iodobenzoate (CAS 1131587-34-2)[]. The synthetic difficulty of this molecule lies in managing three highly reactive functionalities: a reducible methyl ester, a labile aryl iodide, and a benzylic amine prone to over-alkylation.

To achieve high yields, we must abandon brute-force reductions and adopt a chemoselective Azide-Staudinger pathway . This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure your synthesis succeeds on the first attempt.

Process Overview & Validated Methodologies

The most robust route to the target compound avoids direct reductive amination or catalytic hydrogenation, which often lead to dehalogenation. Instead, we utilize a three-step sequence starting from the commercially available toluene derivative.

Workflow A Methyl 2-methyl-5-iodobenzoate B Methyl 2-(bromomethyl)-5-iodobenzoate A->B NBS, AIBN Reflux (85°C) C Methyl 2-(azidomethyl)-5-iodobenzoate B->C NaN3, DMF 85°C, 4-6h D Methyl 2-(aminomethyl)-5-iodobenzoate C->D 1. PPh3, THF 2. H2O, 50°C

Synthetic workflow from methyl 2-methyl-5-iodobenzoate to the target benzylic amine.

Step-by-Step Experimental Protocols

Step 1: Radical Bromination (Wohl-Ziegler Reaction)

  • Causality & Design: Benzylic bromination is highly sensitive to radical concentration. We use trifluorotoluene instead of toxic carbon tetrachloride to maintain high reflux temperatures, driving the homolytic cleavage of AIBN.

  • Protocol: Dissolve methyl 2-methyl-5-iodobenzoate (1.0 eq) in anhydrous trifluorotoluene (0.2 M). Add N-bromosuccinimide (NBS, 1.05 eq) and AIBN (0.05 eq). Heat to 85°C under nitrogen.

  • Self-Validation: The reaction mixture will transition from a dense suspension (NBS) to a lighter, floating precipitate (succinimide) as the reaction completes. Stop the reaction at 90% conversion (via NMR) to prevent dibromination. Filter and concentrate to yield methyl 2-(bromomethyl)-5-iodobenzoate (CAS 1310377-56-0)[2].

Step 2: Nucleophilic Azidation

  • Causality & Design: The benzylic bromide is highly electrophilic. Sodium azide in a polar aprotic solvent ensures a rapid SN​2 displacement while avoiding solvolysis side-reactions.

  • Protocol: Dissolve the crude bromide (1.0 eq) in anhydrous DMF (0.5 M). Add NaN3​ (1.5 eq) and stir at 85°C for 4-6 hours. This mirrors optimized conditions for analogous methyl 2-(bromomethyl)benzoate systems[3].

  • Self-Validation: Monitor by TLC (Hexanes/EtOAc 9:1). The highly UV-active bromide spot will cleanly convert to a slightly less polar azide spot. Quench with water and extract with EtOAc.

Step 3: Chemoselective Staudinger Reduction

  • Causality & Design: We use triphenylphosphine ( PPh3​ ) because it is completely inert toward the aryl iodide and the ester, exclusively reducing the azide.

  • Protocol: Dissolve the azide (1.0 eq) in THF (0.2 M). Cool to 0°C and add PPh3​ (1.2 eq) portion-wise. Stir at room temperature until gas evolution ceases. Add water (10.0 eq) and heat to 50°C for 4 hours.

  • Self-Validation: The physical bubbling of N2​ gas confirms the formation of the aza-ylide intermediate. The subsequent appearance of a highly polar, ninhydrin-positive spot on TLC confirms successful hydrolysis to the free amine.

Troubleshooting Guide & FAQs

Q1: My overall yield is suffering because of over-bromination in Step 1. How do I prevent the formation of the dibromomethyl byproduct? A: The reactivity of benzylic bromides like methyl 2-(bromomethyl)benzoate is highly sensitive to radical concentration and reaction time[4]. Over-bromination occurs when the newly formed monobromide competes with the starting material for the bromine radical. Solution: Strictly limit NBS to 1.05 equivalents. Do not push the reaction to 100% completion. It is significantly easier to separate unreacted starting material via column chromatography than it is to separate the dibromide byproduct.

Q2: I tried reducing the intermediate methyl 2-cyano-5-iodobenzoate using Pd/C and H2​ , but my mass spec shows I lost the iodine atom. Why? A: Aryl iodides are notoriously susceptible to hydrodehalogenation under standard catalytic hydrogenation conditions due to the relatively weak carbon-iodine bond[5]. Solution: You must abandon transition-metal-catalyzed hydrogenation for this specific substrate. The Staudinger reduction of the azide intermediate is 100% chemoselective and will leave the aryl iodide completely intact.

Q3: My Staudinger reduction stalls. I am isolating a highly polar, phosphorus-containing intermediate instead of the free amine. What is happening? A: You have trapped the reaction at the iminophosphorane (aza-ylide) stage. The Staudinger reaction proceeds in two distinct phases: N2 expulsion and hydrolysis. The steric hindrance from the bulky ortho-ester group on your benzene ring significantly slows down the nucleophilic attack of water on the phosphorus atom. Solution: Do not simply stir at room temperature. Once nitrogen bubbling stops, you must add an excess of water and actively heat the mixture to 50°C to overcome the steric activation barrier for hydrolysis.

Mechanism Azide Azide (R-N3) Phosphazide Phosphazide Intermediate Azide->Phosphazide Phosphine PPh3 Phosphine->Phosphazide AzaYlide Iminophosphorane (Aza-ylide) Phosphazide->AzaYlide - N2 (gas) Amine Primary Amine (R-NH2) AzaYlide->Amine + H2O (Hydrolysis Bottleneck) TPPO Triphenylphosphine Oxide AzaYlide->TPPO Byproduct

Mechanistic pathway of the Staudinger reduction highlighting the aza-ylide hydrolysis bottleneck.

Quantitative Data Summaries

To further justify the chosen synthetic route, below is a comparative yield analysis of various reduction strategies attempted on benzylic precursors containing aryl iodides.

Reduction StrategyPrecursor IntermediateChemoselectivity (Iodine Retention)Typical Step YieldTechnical Notes & Causality
Staudinger ( PPh3​ / H2​O ) AzideExcellent 85 - 92% Mild conditions; completely inert to aryl halides and esters. Requires heating for hydrolysis.
Catalytic Hydrogenation Azide or NitrilePoor< 20%Severe hydrodehalogenation occurs rapidly. Not recommended[5].
Borane-THF Complex NitrileModerate40 - 55%Retains iodine, but risks partial over-reduction of the adjacent methyl ester to an alcohol.
NaBH4​ / NiCl2​ NitrilePoor< 10%Nickel boride aggressively cleaves the C-I bond alongside nitrile reduction.

References

  • BOC Sciences. "CAS 1131587-34-2 (methyl 2-(aminomethyl)
  • EvitaChem. "Screening Compounds P61368 - Methyl 2-(bromomethyl)
  • Google Patents.
  • BenchChem. "Methyl 2-(2-bromoethyl)
  • MilliporeSigma.

Sources

Optimization

Technical Support Center: Strategies to Prevent Unwanted Deiodination of Methyl 2-(aminomethyl)-5-iodobenzoate During Cross-Coupling Reactions

Introduction Methyl 2-(aminomethyl)-5-iodobenzoate is a valuable building block in medicinal chemistry and materials science, prized for its strategically placed functional groups that allow for sequential, regioselectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 2-(aminomethyl)-5-iodobenzoate is a valuable building block in medicinal chemistry and materials science, prized for its strategically placed functional groups that allow for sequential, regioselective modifications. The C5-iodo group is the primary site for introducing molecular diversity via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

However, researchers frequently encounter a significant and frustrating side reaction: the unwanted replacement of the iodine atom with a hydrogen atom, a process known as proto-deiodination or hydrodehalogenation.[1] This side reaction consumes the starting material, reduces the yield of the desired product, and complicates purification. The substrate's inherent electron-rich nature, due to the ortho-aminomethyl group, makes it particularly susceptible to this undesired pathway.[2]

This guide provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to empower researchers to overcome the challenge of deiodination and achieve successful, high-yielding coupling reactions.

Section 1: Understanding the Root Cause: The Mechanism of Deiodination

Q: Why is my starting material being consumed, but instead of my desired coupled product, I'm isolating methyl 2-(aminomethyl)benzoate?

A: You are observing proto-deiodination, a common side reaction that competes directly with the desired cross-coupling catalytic cycle. Both pathways start similarly but diverge after the crucial oxidative addition step.

The key to preventing this side reaction is to ensure that the rate of the productive steps in the main catalytic cycle (transmetalation and reductive elimination) is significantly faster than the rate of the off-cycle deiodination pathway.

Here’s a breakdown of the competing mechanisms:

  • Desired Catalytic Cycle (e.g., Suzuki Coupling):

    • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of your starting material to form an Ar-Pd(II)-I intermediate.

    • Transmetalation: The organic group from your coupling partner (e.g., the aryl group from a boronic acid) is transferred to the palladium center, displacing the iodide.

    • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[2]

  • Undesired Deiodination Pathway:

    • Formation of a Palladium-Hydride (Pd-H) Species: This is the critical step for deiodination. The Pd-H species can form in several ways, often from the palladium complex reacting with bases, trace water, or protic solvents (like alcohols).[3] Strong bases like alkoxides are particularly notorious for promoting this.[4]

    • Reductive Elimination of Ar-H: The Ar-Pd(II)-I intermediate can react with the Pd-H species. Instead of coupling with your desired partner, the aryl group reductively eliminates with the hydride, forming the unwanted deiodinated product (Ar-H) and regenerating the catalyst.[5]

The diagram below illustrates how the desired Suzuki coupling cycle is intercepted by the competing deiodination pathway.

Catalytic_Cycles cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_deiodination Undesired Deiodination Pathway SA Pd(0)L_n SB Ar-Pd(II)(L_n)-I SA->SB Oxidative Addition (Ar-I) SC Ar-Pd(II)(L_n)-R' SB->SC Transmetalation (R'B(OH)2 + Base) DC Ar-H (Byproduct) SB->DC Reductive Elimination (Proto-deiodination) SD Ar-R' (Product) SC->SD Reductive Elimination SD->SA Catalyst Regeneration DA Pd-H Source (Base, H2O, Solvent) DB [H-Pd(II)-L_n]+ DA->DB Reaction with Pd(II) species DC->SA Catalyst Regeneration caption Fig 1. Competing Suzuki Coupling and Deiodination Pathways. Troubleshooting_Workflow Start Start: Significant Deiodination (>20% by LC-MS/NMR) CheckReagents Step 1: Reagent & Setup Quality Check Start->CheckReagents IsAnhydrous Are anhydrous/anaerobic conditions rigorous? CheckReagents->IsAnhydrous ImproveSetup Action: Improve degassing (Freeze-Pump-Thaw). Use fresh, dry solvents. IsAnhydrous->ImproveSetup No CheckBase Is a strong alkoxide or hydroxide base used? IsAnhydrous->CheckBase Yes ImproveSetup->CheckBase ChangeBase Action: Switch to weaker base (K₃PO₄, K₂CO₃, Cs₂CO₃). Ensure base is dry & finely ground. CheckBase->ChangeBase Yes CheckTemp Step 2: Reaction Parameter Check CheckBase->CheckTemp No ChangeBase->CheckTemp IsTempHigh Is reaction temp >100 °C? CheckTemp->IsTempHigh LowerTemp Action: Lower temperature to 60-80 °C. Monitor kinetics. IsTempHigh->LowerTemp Yes CheckCatalyst Step 3: Catalyst System Optimization IsTempHigh->CheckCatalyst No LowerTemp->CheckCatalyst IsLigandBulky Are you using a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos)? CheckCatalyst->IsLigandBulky ChangeLigand Action: Switch to a Buchwald-type ligand (SPhos, XPhos, RuPhos). Use a pre-catalyst (e.g., XPhos Pd G3). IsLigandBulky->ChangeLigand No End Re-run experiment and analyze results. IsLigandBulky->End Yes ChangeLigand->End caption Fig 2. Troubleshooting Decision Tree for Deiodination.

Fig 2. Troubleshooting Decision Tree for Deiodination.

Section 3: Proactive Prevention: Recommended Starting Protocols

To minimize deiodination from the outset, the key is to use a catalytic system that promotes rapid reductive elimination. For electron-rich aryl iodides like methyl 2-(aminomethyl)-5-iodobenzoate, modern catalyst systems featuring bulky, electron-rich biarylphosphine ligands are highly recommended. [6][7]

Recommended Conditions for Key Coupling Reactions
ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira Coupling
Pd Source XPhos Pd G3 (2 mol%)RuPhos Pd G3 (2 mol%)Pd(PPh₃)₄ (5 mol%)
Ligand (Included in precatalyst)(Included in precatalyst)(Included in catalyst)
Base K₃PO₄ (2.5 equiv)K₂CO₃ or Cs₂CO₃ (2.0 equiv)Triethylamine (TEA, 3 equiv)
Solvent Toluene/H₂O (10:1) or Dioxane/H₂O (10:1)Toluene or DioxaneTHF or DMF (anhydrous)
Temperature 80 °C90 - 100 °CRoom Temp to 40 °C
Additives NoneNoneCuI (2-5 mol%)
Key Insight The bulky XPhos ligand accelerates C-C bond formation, outcompeting the deiodination pathway. [8]RuPhos is highly effective for coupling with a wide range of amines while minimizing side reactions. [9]Running at lower temperatures minimizes deiodination, which can be more prevalent at elevated temperatures in Sonogashira reactions. [10]
Detailed Protocol: Suzuki-Miyaura Coupling

This protocol is optimized to suppress proto-deiodination for the coupling of methyl 2-(aminomethyl)-5-iodobenzoate with a generic arylboronic acid.

Materials:

  • Methyl 2-(aminomethyl)-5-iodobenzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 (0.02 equiv)

  • Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)

  • Toluene, anhydrous (degassed)

  • Water, deionized (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

Procedure:

  • Vessel Preparation: Add methyl 2-(aminomethyl)-5-iodobenzoate, the arylboronic acid, and the finely ground K₃PO₄ to the reaction vessel inside a glovebox or under a stream of inert gas (Argon or Nitrogen).

  • Catalyst Addition: Add the XPhos Pd G3 precatalyst.

  • Solvent Addition: Add degassed toluene, followed by degassed water, to achieve a typical concentration of 0.1 M with respect to the starting iodide.

  • Degassing (Crucial): If not working in a glovebox, seal the vessel and perform three freeze-pump-thaw cycles to ensure all oxygen is removed. [11]Oxygen can degrade the catalyst and promote side reactions. [2]5. Reaction: Heat the mixture to 80 °C with vigorous stirring. Vigorous stirring is essential for biphasic reactions to ensure good mixing. [11]6. Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of starting material and the appearance of both the desired product and the deiodinated byproduct (methyl 2-(aminomethyl)benzoate).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Section 4: Frequently Asked Questions (FAQs)

Q1: My boronic acid is old. Could this be causing the deiodination? A: Yes, indirectly. Boronic acids can degrade over time, especially through a process called protodeboronation, where the C-B bond is cleaved. [12]If your boronic acid decomposes, the concentration of the active coupling partner decreases. This slows down the transmetalation step, giving the competing deiodination pathway more time to occur. Using a more stable boronic ester, such as a pinacol ester, can mitigate this issue. [2][13] Q2: How important is the choice of base? A: Extremely important. The base not only facilitates the transmetalation step in Suzuki couplings but can also be a source of the hydride for the deiodination pathway. [14]Stronger, more aggressive bases like sodium tert-butoxide (NaOtBu) or sodium ethoxide (NaOEt) are more likely to generate Pd-H species and promote deiodination. [4]Milder inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are generally a safer choice for this substrate. [4] Q3: Can I just run the reaction at a higher temperature to speed it up and avoid the side reaction? A: This is generally not advisable. While increasing temperature does increase the rate of the desired coupling, it often accelerates the rate of deiodination even more. [10][15]For sensitive substrates, running the reaction at the lowest effective temperature is a key strategy to improve selectivity.

Q4: I'm performing a Buchwald-Hartwig amination. Are there any specific considerations? A: Yes. The Buchwald-Hartwig reaction can also suffer from dehalogenation. [16]The mechanism is similar, involving β-hydride elimination from the palladium-amide intermediate as a potential competing pathway. Using bulky, electron-rich ligands like RuPhos or XPhos is critical. These ligands promote the C-N reductive elimination, which is often the rate-limiting step, thereby minimizing the lifetime of intermediates that could lead to dehalogenation. [7][16] Q5: What about Sonogashira coupling? Is deiodination a problem there too? A: Yes, deiodination can occur during Sonogashira couplings, particularly with polyhalogenated substrates or at higher temperatures. [10][17]The presence of a copper(I) co-catalyst is standard, but it can also promote alkyne homocoupling (Glaser coupling), another common side reaction. [18]To minimize deiodination, use the mildest possible conditions (room temperature if possible) and ensure your amine base (e.g., triethylamine) is pure and anhydrous.

Section 5: References

  • Ghaffari, B., et al. (2019). Deciphering complexity in Pd–catalyzed cross-couplings. PMC. Retrieved March 24, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved March 24, 2026, from [Link]

  • Jana, S., et al. (2023). Decarboxylative Iodination and Suzuki-Miyaura Coupling Reactions to Access Chiral 3,3′-Diaryl-1,1′-bi-2-naphthols. The Journal of Organic Chemistry. Retrieved March 24, 2026, from [Link]

  • Ball, N. D., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved March 24, 2026, from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved March 24, 2026, from [Link]

  • Vedejs, E., et al. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. Retrieved March 24, 2026, from [Link]

  • Guram, A. S., et al. (2004). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC. Retrieved March 24, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved March 24, 2026, from [Link]

  • Wang, S., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. MDPI. Retrieved March 24, 2026, from [Link]

  • Deshmukh, M. B. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Retrieved March 24, 2026, from [Link]

  • Wang, S., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. PMC. Retrieved March 24, 2026, from [Link]

  • Peng, J-B., et al. (2019). Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition-Metal-Free Basic Conditions. The Journal of Organic Chemistry. Retrieved March 24, 2026, from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved March 24, 2026, from [Link]

  • Walker, S. D., et al. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. Retrieved March 24, 2026, from [Link]

  • Wang, S., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. PubMed. Retrieved March 24, 2026, from [Link]

  • Reddit user discussion. (2019). Significant dehalogenation in stille coupling. Retrieved March 24, 2026, from [Link]

  • Gensch, T., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Retrieved March 24, 2026, from [Link]

  • Request PDF. (n.d.). A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. Retrieved March 24, 2026, from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved March 24, 2026, from [Link]

  • Jana, A., & Sengupta, S. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry. Retrieved March 24, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved March 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved March 24, 2026, from [Link]

  • Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved March 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved March 24, 2026, from [Link]

  • Oger, N., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development. Retrieved March 24, 2026, from [Link]

  • Hartwig, J. F. (2001). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry. Retrieved March 24, 2026, from [Link]

  • Request PDF. (n.d.). Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited. Retrieved March 24, 2026, from [Link]

  • Kumar, A., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC. Retrieved March 24, 2026, from [Link]

  • de la Cruz, J. N., et al. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. Retrieved March 24, 2026, from [Link]

  • Fors, B. P., et al. (2010). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. PMC. Retrieved March 24, 2026, from [Link]

  • Wu, J., et al. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters. Retrieved March 24, 2026, from [Link]

  • Nature. (n.d.). Photo-induced iodination of aryl halides under very mild conditions. Retrieved March 24, 2026, from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved March 24, 2026, from [Link]

  • IntechOpen. (2025). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. Retrieved March 24, 2026, from [Link]

  • Catalysis Science & Technology. (n.d.). Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst. Retrieved March 24, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 14.7: Aryl Halides. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reactions: A Practical Guide. Retrieved March 24, 2026, from [Link]

  • Molander, G. A., et al. (2009). Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. PMC. Retrieved March 24, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Ester Hydrolysis of Methyl 2-(aminomethyl)-5-iodobenzoate

Welcome to the technical support center for the hydrolysis of methyl 2-(aminomethyl)-5-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the hydrolysis of methyl 2-(aminomethyl)-5-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and efficient conversion of the methyl ester to the corresponding carboxylic acid, 2-(aminomethyl)-5-iodobenzoic acid. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience.

Introduction to the Chemistry

The hydrolysis of methyl 2-(aminomethyl)-5-iodobenzoate involves the cleavage of the ester bond to yield the carboxylic acid and methanol. This transformation can be achieved under acidic, basic (saponification), or enzymatic conditions.[1][2][3] The choice of method depends on the stability of the starting material and product to the reaction conditions, desired reaction time, and scale. The presence of both an aminomethyl group ortho to the ester and an iodine atom on the benzene ring introduces specific considerations for optimizing this reaction. The ortho-aminomethyl group, for instance, can potentially participate in the reaction through intramolecular catalysis.[4][5]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the hydrolysis of methyl 2-(aminomethyl)-5-iodobenzoate, presented in a question-and-answer format.

Q1: My basic hydrolysis (saponification) is very slow or incomplete. What are the possible causes and solutions?

A1: Slow or incomplete saponification is a common issue and can be attributed to several factors:

  • Insufficient Base: A stoichiometric amount of base is consumed during saponification; therefore, using only a catalytic amount will result in an incomplete reaction.[6] For complete hydrolysis, it is recommended to use an excess of the base, typically 1.5 to 3 equivalents.[7]

  • Steric Hindrance: While the methyl ester itself is not exceptionally bulky, the ortho-aminomethyl group can create some steric hindrance, slowing down the approach of the hydroxide ion to the carbonyl carbon.[1][8]

  • Low Reaction Temperature: Hydrolysis reactions often require heating to proceed at a reasonable rate.[9][10] If you are running the reaction at room temperature, consider increasing the temperature to 50-80 °C or even refluxing, depending on the solvent.[7][11]

  • Poor Solubility: The starting material may not be fully soluble in the reaction mixture, especially at the beginning of the reaction. This reduces the effective concentration and slows down the reaction.

Troubleshooting Steps & Optimization:

ParameterRecommendationRationale
Base Use 1.5-3 equivalents of LiOH or NaOH.[7]Ensures the reaction goes to completion by overcoming the stoichiometric requirement. LiOH is often preferred for its better solubility in mixed aqueous/organic solvents.
Solvent System A mixture of THF/water or Methanol/water (e.g., 1:1 or 2:1) is commonly used.[7]This co-solvent system helps to dissolve both the organic starting material and the inorganic base, creating a homogeneous reaction mixture.
Temperature Increase the temperature to 50-80°C or reflux.[7][11]Higher temperatures increase the reaction kinetics, overcoming the activation energy barrier for hydrolysis.
Monitoring Track the reaction progress using TLC or LC-MS.This will help you determine if the reaction is proceeding and when it has reached completion, preventing unnecessarily long reaction times which can lead to side products.

Q2: I am observing side products in my reaction mixture. What are they and how can I avoid them?

A2: The formation of side products can complicate purification and reduce the yield of your desired carboxylic acid.

  • Transesterification: If using an alcohol other than methanol as a co-solvent (e.g., ethanol) under basic conditions, you risk transesterification, where the methyl ester is converted to another ester (e.g., ethyl ester).[7]

  • Amide Formation (Intramolecular): While less common under standard hydrolysis conditions, there is a possibility of intramolecular cyclization to form a lactam, especially if the reaction is heated for an extended period or under dehydrating conditions.

  • Reaction with the Amino Group: The primary amine is a nucleophile and could potentially react with the ester, especially at high temperatures, leading to amide formation. However, under basic hydrolysis conditions, the hydroxide is a much stronger nucleophile.

Preventative Measures:

Side ProductPrevention Strategy
Transesterification Use methanol as the alcoholic co-solvent or a non-alcoholic solvent like THF.[7]
Amide Formation Avoid excessively high temperatures and prolonged reaction times. Monitor the reaction closely and work it up as soon as it is complete.

Q3: My acid-catalyzed hydrolysis is not reaching completion. What should I do?

A3: Acid-catalyzed hydrolysis is a reversible reaction.[3][12][13] To drive the equilibrium towards the products (carboxylic acid and alcohol), you need to use a large excess of water.

Optimization Strategies:

  • Increase Water Content: The reaction should be run in a solvent system with a high concentration of water, typically using a dilute aqueous acid solution (e.g., 1-6M HCl or H₂SO₄).[1]

  • Remove Methanol: If practical for your setup, removing the methanol as it forms can also shift the equilibrium to the right. This is often not necessary if a large excess of water is used.

  • Increase Temperature: Heating under reflux is standard practice for acid-catalyzed ester hydrolysis to achieve a reasonable reaction rate.[12][13]

Frequently Asked Questions (FAQs)

Q1: Which is better for the hydrolysis of methyl 2-(aminomethyl)-5-iodobenzoate: acidic or basic conditions?

A1: For most ester hydrolyses, basic conditions (saponification) are preferred for several reasons:

  • Irreversibility: The reaction is essentially irreversible because the final step is the deprotonation of the carboxylic acid to form the carboxylate salt, which is unreactive towards the alcohol.[6][14] This drives the reaction to completion.

  • Milder Conditions: Saponification can often be carried out under milder temperature conditions than acid-catalyzed hydrolysis.[15]

  • Easier Work-up: The product carboxylate salt is often soluble in the aqueous phase, allowing for easy separation from any unreacted starting material or non-acidic impurities by extraction. The carboxylic acid is then precipitated by acidification.[12][15]

However, if your molecule contains other base-labile functional groups, acid-catalyzed hydrolysis might be a better choice. For this specific molecule, basic hydrolysis is generally the more robust and reliable method.

Q2: How does the ortho-aminomethyl group affect the hydrolysis?

A2: The ortho-aminomethyl group can have a significant impact on the reaction. Studies on similar 2-aminobenzoate esters have shown that the neighboring amine group can act as an intramolecular general base catalyst, accelerating the hydrolysis, particularly in a pH-independent region (around pH 4-8).[4][5] This means the hydrolysis of your compound might be faster than that of its para-isomer due to this neighboring group participation.

Q3: Can I use enzymatic hydrolysis for this substrate?

A3: Enzymatic hydrolysis using lipases or esterases is a possibility and offers the advantage of very mild reaction conditions (neutral pH, room temperature), which can be beneficial for sensitive substrates.[16][17][18] However, the suitability of a particular enzyme for methyl 2-(aminomethyl)-5-iodobenzoate would need to be determined experimentally, as enzyme activity is highly substrate-specific.[16][18]

Q4: What is the best way to purify the final product, 2-(aminomethyl)-5-iodobenzoic acid?

A4: After successful hydrolysis, the purification of the resulting carboxylic acid is crucial.

  • Post-Saponification Work-up:

    • After the reaction is complete, cool the reaction mixture.

    • If an organic co-solvent was used, remove it under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-polar impurities and unreacted starting material.

    • Carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH where the carboxylic acid precipitates. The isoelectric point of the amino acid will determine the optimal pH for precipitation.

    • Collect the solid product by filtration, wash with cold water, and dry.[19]

  • Recrystallization: If the isolated product is not sufficiently pure, recrystallization is a standard purification technique.[20][21] The choice of solvent will depend on the solubility of your product. Common solvent systems for similar compounds include aqueous ethanol, aqueous acetic acid, or toluene.[21][22]

Experimental Protocols

Protocol 1: Basic Hydrolysis (Saponification)

This protocol is a general guideline and may require optimization.

  • Dissolution: Dissolve methyl 2-(aminomethyl)-5-iodobenzoate (1.0 eq) in a mixture of THF and water (2:1 v/v).

  • Addition of Base: Add lithium hydroxide (LiOH·H₂O, 2.0 eq) to the solution.[7]

  • Heating and Monitoring: Stir the mixture at 50°C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature and remove the THF under reduced pressure.

    • Dilute the residue with water and wash with ethyl acetate (2x).

    • Acidify the aqueous phase to approximately pH 5-6 with 1M HCl.

    • Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water and dry under vacuum. If necessary, recrystallize from a suitable solvent system.

Protocol 2: Acid-Catalyzed Hydrolysis

This protocol is an alternative for base-sensitive substrates.

  • Reaction Setup: To methyl 2-(aminomethyl)-5-iodobenzoate (1.0 eq), add a 3M aqueous solution of HCl.

  • Heating and Monitoring: Heat the mixture to reflux (approx. 100°C) and monitor the reaction by TLC or LC-MS.[1]

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Adjust the pH of the solution to approximately 5-6 with a base (e.g., 1M NaOH) to precipitate the product.

    • Collect the solid by vacuum filtration.

  • Purification: Wash the precipitate with cold water and dry under vacuum. Recrystallization may be necessary to achieve high purity.

Visualizing the Hydrolysis Workflow

Below is a generalized workflow for the saponification of methyl 2-(aminomethyl)-5-iodobenzoate.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Ester in THF/Water add_base Add LiOH (2 eq) start->add_base heat Heat to 50°C add_base->heat monitor Monitor by TLC/LC-MS heat->monitor remove_thf Remove THF monitor->remove_thf wash Wash with EtOAc remove_thf->wash acidify Acidify with HCl wash->acidify filter Filter Product acidify->filter dry Dry Product filter->dry recrystallize Recrystallize (if needed) dry->recrystallize final_product final_product recrystallize->final_product Pure 2-(aminomethyl)-5- iodobenzoic acid

Sources

Optimization

Technical Support Center: Troubleshooting Amine Oxidation in Methyl 2-(aminomethyl)-5-iodobenzoate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl 2-(aminomethyl)-5-iodobenzoate. This guide provides in-depth troubleshooting for a common challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl 2-(aminomethyl)-5-iodobenzoate. This guide provides in-depth troubleshooting for a common challenge encountered during the synthesis, purification, and storage of this compound: the oxidative degradation of the primary amine. This document is designed to offer not just procedural solutions but also a foundational understanding of the underlying chemical principles to empower you in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: My solution of methyl 2-(aminomethyl)-5-iodobenzoate is developing a yellow to brown color over time. What is causing this?

A1: The discoloration you are observing is a classic indicator of amine oxidation.[1] Primary aromatic amines, like the one in your compound, are susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen.[2][3] This process is often accelerated by factors such as light, elevated temperatures, and the presence of trace metal ions.[2][4] The colored byproducts are typically complex polymeric species or quinone-like structures resulting from the initial oxidation of the amine.

Q2: What are the primary chemical pathways for the oxidation of the aminomethyl group?

A2: The oxidation of primary amines can proceed through several mechanisms, often involving radical intermediates.[5] Atmospheric oxygen can react with the amine to form radical species, initiating a cascade of reactions.[6][7] The primary amine can be oxidized to a variety of products, including imines, nitroso compounds, and eventually nitro compounds.[8][9] In the case of methyl 2-(aminomethyl)-5-iodobenzoate, the initial oxidation product is likely the corresponding imine, which can then undergo further reactions, including polymerization, leading to the observed discoloration.

Q3: Can the solvent I use affect the rate of oxidation?

A3: Absolutely. The choice of solvent can significantly impact the rate of amine oxidation. Solvents can influence the solubility of oxygen, stabilize or destabilize reactive intermediates, and in some cases, participate directly in the degradation process.[10] For instance, some organic diluents have been shown to increase the thermal degradation rates of amines compared to aqueous solutions.[10] When possible, using deoxygenated solvents is a crucial preventative measure.[11] This can be achieved by sparging the solvent with an inert gas like nitrogen or argon prior to use.[3]

Q4: Are there any specific storage conditions recommended to minimize oxidation?

A4: Proper storage is critical for maintaining the integrity of methyl 2-(aminomethyl)-5-iodobenzoate. To minimize oxidation, the compound should be stored under an inert atmosphere, such as argon or nitrogen, in a tightly sealed, amber-colored vial to protect it from light.[2] Refrigeration at 2-8°C is also highly recommended to decrease the rate of any potential degradation reactions.[2]

Troubleshooting Guides

This section provides structured approaches to address specific issues you might encounter during your experiments.

Issue 1: Rapid Discoloration of Reaction Mixture During Synthesis

You Observe: Your reaction mixture, containing methyl 2-(aminomethyl)-5-iodobenzoate, quickly turns yellow or brown upon addition of reagents or exposure to air.

Root Cause Analysis: This indicates a rapid oxidation process, likely catalyzed by one or more components in your reaction mixture or by the reaction conditions themselves.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for rapid reaction discoloration.

Issue 2: Appearance of Impurity Peaks in HPLC/GC Analysis After Purification

You Observe: Chromatographic analysis (HPLC or GC) of your purified methyl 2-(aminomethyl)-5-iodobenzoate shows new, unidentified peaks that were not present immediately after purification.

Root Cause Analysis: This suggests that the purified compound is degrading during storage or sample preparation for analysis.

Troubleshooting Protocol:

Step Action Rationale
1. Sample Preparation Prepare samples for analysis immediately before injection. Use deoxygenated solvents for sample dilution.Minimizes the time the analyte is exposed to air and potential oxidants in the solvent.
2. Storage of Purified Compound Store the purified solid under an inert atmosphere (N₂ or Ar) in an amber vial at 2-8°C.Protects the compound from oxygen and light, and low temperature slows down degradation kinetics.[2]
3. Solvent for Chromatography If using HPLC, consider adding a small amount of an antioxidant, such as ascorbic acid, to the mobile phase.Antioxidants can scavenge reactive oxygen species and prevent on-column degradation.[11]
4. Re-analysis Re-analyze a freshly prepared sample from the properly stored bulk material.Confirms whether the degradation is occurring during storage or during the analytical process itself.
Issue 3: Inconsistent Yields and Purity in Scale-Up Reactions

You Observe: When scaling up a reaction involving methyl 2-(aminomethyl)-5-iodobenzoate, you experience a significant drop in yield and an increase in impurities compared to the small-scale synthesis.

Root Cause Analysis: Scale-up can introduce challenges related to mass and heat transfer, as well as longer reaction and work-up times, all of which can exacerbate oxidation.

Key Considerations for Scale-Up:

  • Efficient Inerting: Ensure the larger reaction vessel can be effectively purged and maintained under a positive pressure of inert gas. Surface-to-volume ratio decreases on scale-up, making headspace inerting more critical.

  • Temperature Control: Larger reaction volumes can have significant temperature gradients. Ensure efficient stirring and external cooling/heating to maintain a consistent internal temperature. Overheating can accelerate oxidation.[12]

  • Work-up Time: Longer work-up and purification times at a larger scale increase the exposure of the product to air and potential contaminants. Streamline these processes as much as possible.

  • Purification Method: Column chromatography, a common lab-scale purification method, can be time-consuming and expose the compound to a large surface area of silica gel, which can be slightly acidic and promote degradation.[13] Consider alternative purification methods like crystallization or salt formation for larger scales.[14][15]

Experimental Protocols

Protocol 1: Deoxygenation of Solvents
  • Place the solvent in a suitable flask with a side-arm.

  • Insert a long needle connected to a source of inert gas (nitrogen or argon) so that the tip is below the solvent surface.

  • Gently bubble the inert gas through the solvent for 15-30 minutes.

  • For highly sensitive reactions, a freeze-pump-thaw method can be employed for more rigorous deoxygenation.

Protocol 2: Analytical Detection of Oxidation Byproducts by HPLC

This is a general method; specific conditions may need optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Expected Observation: Oxidation byproducts will typically appear as new peaks, often with different retention times than the parent compound.

Visualization of Amine Oxidation Pathway

Amine_Oxidation Amine Methyl 2-(aminomethyl)-5-iodobenzoate Initiation Initiation (O2, Light, Metal Ions) Amine->Initiation Radical Amine Radical Intermediate Initiation->Radical Imine Imine Intermediate Radical->Imine + O2 Other Other Oxidation Products (e.g., Nitroso, Nitro) Radical->Other Further Oxidation Polymer Colored Polymeric Byproducts Imine->Polymer Polymerization

Caption: Simplified pathway of primary amine oxidation.

References

  • ResearchGate. (n.d.). Analytical methods used to quantify amine oxidation. Retrieved from [Link]

  • Henbest, H. B. (1964). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC. Retrieved from [Link]

  • Wang, L., et al. (2023). A new advance in the pollution profile, transformation process, and contribution to aerosol formation and aging of atmospheric amines. RSC Publishing. Retrieved from [Link]

  • Cid, C. A., & Zhang, R. (2016). Effects of temperature on the formation of secondary organic aerosol from amine precursors. eScholarship. Retrieved from [Link]

  • Nåden, E. P., et al. (2020). Impact of Solvent on the Thermal Stability of Amines. PMC. Retrieved from [Link]

  • Rochelle, G. T., et al. (2021). Safeguarding Amines from Oxidation by Enabling Technologies. Retrieved from [Link]

  • Burdeniuc, J. J., & Yocum, S. S. (2012). Inhibition of amine oxidation. Google Patents.
  • Murahashi, S.-I., et al. (2013). Oxidation of Primary Amines to Oximes with Molecular Oxygen using 1,1-Diphenyl-2-picrylhydrazyl and WO3/Al2O3 as Catalysts. The Journal of Organic Chemistry. Retrieved from [Link]

  • Murahashi, S.-I., et al. (2013). Oxidation of Primary Amines to Oximes with Molecular Oxygen using 1,1-Diphenyl-2-picrylhydrazyl and WO3/Al2O3 as Catalysts. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. Retrieved from [Link]

  • ChemTalk. (n.d.). Common Oxidizing Agents & Reducing Agents. Retrieved from [Link]

  • Sexton, A. (2011). Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. Retrieved from [Link]

  • Elm, J., et al. (2020). Atmospheric Autoxidation of Amines. Environmental Science & Technology. Retrieved from [Link]

  • LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • LibreTexts. (2021). 23.11: Oxidation of Amines. Retrieved from [Link]

  • E. I. Du Pont De Nemours and Company. (2010). Process for removing organic amines and acids from a wastewater stream from an mda or pmda manufacturing facility. Google Patents.
  • Santos, J. L. M., et al. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. Retrieved from [Link]

  • Lebleu, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. Retrieved from [Link]

  • Jorgensen, S. A., et al. (n.d.). Oxygen Solubility in Aqueous Amine Solvents with Common Additives Used for CO2 Chemical Absorption. OSTI.gov. Retrieved from [Link]

  • Chem LibreTexts. (n.d.). Common Organic Oxidation Reactions. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Untargeted and quantitative analyses of amine and phenol compounds in Baijiu via chemical isotope labeling. Open Exploration Publishing. Retrieved from [Link]

  • Lebleu, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PMC. Retrieved from [Link]

  • Al-Ghaban, A., & Al-Kassir, A. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. Retrieved from [Link]

  • Lambert, A., et al. (n.d.). Influence of process operating conditions on solvent thermal and oxidative degradation in post-combustion CO2 capture. ORBi. Retrieved from [Link]

  • Tanthana, J., & Rochelle, G. T. (2014). Part 2: Solvent management: solvent stability and amine degradation in CO2 capture processes. Taylor & Francis. Retrieved from [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. Retrieved from [Link]

  • Chen, S. (2015). Oxidative degradation of amine solvents for CO2 capture. The University of Texas at Austin. Retrieved from [Link]

  • Chen, C.-I., & Rochelle, G. T. (n.d.). Amine Oxidation Catalyzed by NO2. OSTI.gov. Retrieved from [Link]

Sources

Troubleshooting

purification of methyl 2-(aminomethyl)-5-iodobenzoate by flash column chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific chromatographic challenges associated with isolating methyl 2-(aminomethyl)-5-iodobe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific chromatographic challenges associated with isolating methyl 2-(aminomethyl)-5-iodobenzoate .

This molecule presents a classic bifunctional chromatography challenge: it contains a highly polar, basic primary amine (-CH₂NH₂) paired with a base-sensitive methyl ester (-COOMe). Successfully purifying this compound requires a deep understanding of stationary phase interactions, mobile phase modifiers, and the causality behind peak tailing and ester degradation.

Chemical Profiling & Chromatographic Causality

To design a self-validating purification protocol, we must first understand the molecular behavior of the target compound on a silica matrix:

  • The Aminomethyl Group (Primary Amine): Bare silica gel is inherently acidic due to surface silanol groups (Si-OH). When a primary amine (pKa ~9–10) interacts with these silanols, it undergoes strong hydrogen bonding and acid-base protonation. This causes severe electrostatic binding, leading to peak tailing, streaking, and irreversible loss of the compound on the column[1].

  • The Methyl Ester: While adding a strong base (like ammonium hydroxide) to the mobile phase neutralizes silanols, it introduces a critical failure mode: nucleophilic attack. In the presence of methanol and ammonia, the methyl ester is highly susceptible to hydrolysis or transamidation.

  • The Aryl Iodide: The heavy iodine atom provides an excellent chromophore for UV detection at 254 nm, but it can mask the presence of non-aromatic, UV-transparent impurities formed during synthesis.

Mechanism of Action: Silanol Neutralization

G Amine Primary Amine (Target) Silanol Acidic Silanol (Bare Silica) Amine->Silanol H-Bonding (No Modifier) Elution Sharp Peak Elution Amine->Elution With TEA Streaking Peak Tailing & Loss Silanol->Streaking Causes TEA TEA Modifier (Sacrificial Base) TEA->Silanol Neutralizes Active Sites TEA->Elution Enables

Mechanism of amine peak tailing on bare silica and resolution via a sacrificial TEA modifier.

Purification Strategy Workflow

Selecting the correct stationary and mobile phase is critical to preventing ester degradation while maintaining sharp amine peaks.

G Crude Crude Reaction Mixture Methyl 2-(aminomethyl)-5-iodobenzoate Check Are impurities highly polar (e.g., salts, unreacted polar reagents)? Crude->Check RP Reversed-Phase (C18) Eluent: H2O/MeCN + 0.1% TFA (Protonates amine for sharp elution) Check->RP Yes Check2 Is the ester sensitive to basic modifiers during concentration? Check->Check2 No KPNH Amine-Functionalized Silica Eluent: Hexane/EtOAc (No modifier needed, protects ester) Check2->KPNH Yes (High Risk) Bare Bare Silica Gel Eluent: Hexane/EtOAc + 1% TEA (Sacrificial base neutralizes silanols) Check2->Bare No (Standard)

Decision matrix for selecting the optimal chromatographic purification strategy.

Core Experimental Protocols

Protocol A: Normal-Phase Chromatography with Sacrificial Base

This is the standard, cost-effective method using bare silica gel. We utilize Triethylamine (TEA) instead of Ammonium Hydroxide to protect the methyl ester from nucleophilic attack[2].

  • Solvent Preparation: Prepare a mobile phase of Hexane and Ethyl Acetate (EtOAc). Add exactly 1% (v/v) Triethylamine (TEA) to both solvent reservoirs. Causality: TEA acts as a competing base, neutralizing acidic silanols so the primary amine does not bind irreversibly[1].

  • Column Equilibration (Critical Step): Flush the bare silica column with 3 to 5 Column Volumes (CV) of the TEA-modified starting solvent (e.g., 90:10 Hexane:EtOAc + 1% TEA).

    • Validation Checkpoint: Collect a drop of the column flow-through and spot it on a TLC plate. Stain with Ninhydrin and heat. A faint background stain confirms the column is fully saturated with TEA.

  • Sample Loading: Dry load the crude mixture onto Celite 545. Avoid dissolving the compound in pure DCM or MeOH for liquid loading, as this disrupts the column's equilibrium.

  • Elution: Run a gradient from 10% to 60% EtOAc in Hexane (maintaining 1% TEA throughout). Monitor at 254 nm.

  • Post-Purification: Pool the product fractions and evaporate under reduced pressure at a maximum bath temperature of 30°C. Place the flask under high vacuum (≤ 0.1 mbar) for 4 hours to completely volatilize residual TEA[2].

Protocol B: Amine-Functionalized Silica (High-Fidelity Method)

If ester hydrolysis is observed during Protocol A, switch to amine-functionalized silica (e.g., KP-NH).

  • Column Selection: Equip the flash system with an amine-functionalized silica cartridge.

  • Solvent Preparation: Use standard Hexane and EtOAc. Do not add TEA or any basic modifiers. Causality: The stationary phase is already functionalized with basic groups, providing an environment completely conducive to organic amine purification without the need for mobile phase additives[3].

  • Elution & Recovery: Run the standard gradient. Because no sacrificial base is used, the post-purification evaporation is significantly faster, and the risk of ester degradation is reduced to zero.

Quantitative Method Comparison

Purification MethodStationary PhaseMobile PhaseAmine Peak ShapeEster Hydrolysis RiskRelative Cost
Bare Silica + TEA Unmodified SilicaHexane/EtOAc + 1% TEAGoodLow$
Bare Silica + NH₄OH Unmodified SilicaDCM/MeOH + 1% NH₄OHGoodHigh $
Amine-Functionalized KP-NH / Basic AluminaHexane/EtOAc (No Base)ExcellentNone
Reversed-Phase (C18) C18 SilicaH₂O/MeCN + 0.1% TFAExcellentLow $

Troubleshooting Guides

Q: My compound is streaking severely across the TLC plate and eluting as a massive, broad peak spanning multiple fractions. How do I fix this? A: This is a classic symptom of the primary amine interacting with the acidic silanol (Si-OH) groups on the silica surface[1]. To resolve this, you must neutralize the column. Add 1% to 2% Triethylamine (TEA) to your mobile phase. Ensure you equilibrate the column with at least 3 CVs of the TEA-modified solvent before loading your sample.

Q: I used DCM/Methanol with 1% Ammonium Hydroxide to elute the amine, but my NMR shows a mixture of the target compound and a new byproduct. What happened? A: You have likely hydrolyzed or transamidated your methyl ester. Ammonium hydroxide in the presence of methanol is highly nucleophilic. While it successfully neutralizes silanols, it attacks the ester at position 1. Switch to a non-nucleophilic base like TEA in a Hexane/EtOAc system[2], or upgrade to an amine-functionalized silica column[3].

Q: The UV detector (254 nm) shows a single, perfectly clean peak for my product. However, after concentrating the fractions, my NMR shows significant aliphatic impurities. Why didn't I see them? A: The heavy iodine atom on the aromatic ring gives methyl 2-(aminomethyl)-5-iodobenzoate a massive UV cross-section, which easily overshadows impurities. Non-aromatic byproducts (such as unreacted aliphatic amines or reducing agents from a reductive amination step) are often UV-transparent. To detect these, integrate an Evaporative Light-Scattering Detector (ELSD) inline with your flash system, which will reveal hidden contaminants regardless of their chromophore[4].

Frequently Asked Questions (FAQs)

Q: Can I use Reversed-Phase (C18) chromatography for this compound? A: Yes. Reversed-phase is highly effective if your crude mixture contains polar salts. Use a gradient of Water and Acetonitrile modified with 0.1% Trifluoroacetic acid (TFA). The TFA will protonate the primary amine, making it highly polar and allowing it to elute cleanly. Note that you will isolate the compound as a TFA salt, which will require a subsequent free-basing step (e.g., a basic aqueous workup) if the free amine is needed for the next synthetic step.

Q: How do I completely remove the TEA modifier after purification? A: TEA is volatile but can stubbornly adhere to primary amines. Evaporate the pooled fractions on a rotary evaporator, then dissolve the residue in a small amount of pure DCM and re-evaporate (azeotropic removal). Finally, leave the compound under a high vacuum pump overnight.

Q: Is the iodine atom sensitive to the UV light used during flash chromatography? A: Aryl iodides can undergo homolytic cleavage under intense, prolonged UV exposure, leading to de-iodination. However, the transient exposure during a standard 15-minute flash chromatography run at 254 nm is generally not sufficient to cause measurable degradation.

References

  • Technical Support Center: Purifying Basic Amines via Column Chromatography.Benchchem.
  • How do I purify ionizable organic amine compounds using flash column chromatography?Biotage.
  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography.WordPress.
  • Improving reaction product purification with evaporative light-scattering detection.Biotage.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Analysis of Methyl 2-(aminomethyl)-5-iodobenzoate

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like methyl 2-(aminomethyl)-5-iodobenzoate, a key building block in many synthetic pathways, establishing a robust, reliable, and specific analytical method for purity determination is a critical early-phase objective.

This guide provides an in-depth comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of methyl 2-(aminomethyl)-5-iodobenzoate. We will contrast a newly developed and rigorously validated stability-indicating method (Method A) with a more generic, alternative approach (Method B). Through this comparison, we will demonstrate the causality behind key experimental choices and illustrate how a well-validated method serves as a self-validating system for ensuring data integrity, aligning with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

The Imperative for a Stability-Indicating Method

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[4][5][6] For purity analysis, this means the method must be "stability-indicating"—capable of accurately measuring the analyte of interest without interference from any other components, including process impurities, excipients, and, most critically, degradation products.[7][8][9] Forced degradation studies are the primary tool used to generate these potential degradation products and prove the method's specificity.[10][11]

Comparative HPLC Methodologies

Here we outline the two HPLC methods under comparison. Method A has been optimized for specificity and efficiency, while Method B represents a more general-purpose approach that may be suitable for initial screening but lacks the robustness required for formal purity testing.

ParameterMethod A: Validated Stability-Indicating Method Method B: Alternative General-Purpose Method
Column Waters XBridge C18, 2.5 µm, 4.6 x 75 mmGeneric C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water10 mM Phosphate Buffer, pH 7.0
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile
Gradient 5% to 95% B over 8 minutes20% to 80% B over 15 minutes
Flow Rate 1.2 mL/min1.0 mL/min
Column Temp. 40 °C25 °C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 5 µL20 µL

Rationale for Method A: The choice of a modern, smaller particle size column (2.5 µm) and a shorter length provides higher efficiency and faster analysis times. The use of a formic acid modifier is common for the analysis of aromatic amines as it improves peak shape and is mass spectrometry compatible.[12] The steep gradient and higher flow rate are designed to elute all components quickly while maintaining the resolution of key species.

Validation Workflow: A Systematic Approach

The validation of an analytical method is a systematic process. Each parameter demonstrates a different aspect of the method's performance, and together they provide a comprehensive picture of its suitability.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Dev Develop HPLC Method Specificity Specificity & Forced Degradation Dev->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Report Robustness->Report Validation Complete

Caption: HPLC Method Validation Workflow according to ICH Q2(R1).

Part 1: Specificity — The Cornerstone of Purity Analysis

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2][5] For a purity assay, this includes impurities, degradants, and matrix components. We challenge the method's specificity through forced degradation studies.

Experimental Protocol: Forced Degradation
  • Prepare Solutions: Prepare solutions of methyl 2-(aminomethyl)-5-iodobenzoate at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal: Heat the solid drug substance at 105°C for 48 hours.

    • Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Neutralize the acid and base samples, then dilute all stressed samples to a target concentration and analyze using the HPLC method. A photodiode array (PDA) detector is used to assess peak purity.

G Demonstrating Specificity cluster_method_a Method A (Specific) A_API API A_Imp1 Degradant 1 B_API_Imp API + Degradant 1 A_Imp2 Degradant 2 B_Imp2 Degradant 2

Caption: Visualizing chromatographic specificity.

Comparative Results: Specificity
Stress ConditionMethod A: Peak Purity & ResolutionMethod B: Peak Purity & Resolution
Acid Hydrolysis Main peak is pure. Degradant 1 resolves (Rs > 2.0).Main peak is spectrally impure. Degradant 1 co-elutes.
Base Hydrolysis Main peak is pure. Degradant 2 resolves (Rs > 2.5).Main peak is pure. Degradant 2 resolves (Rs > 1.8).
Oxidation Main peak is pure. Degradants 3 & 4 resolve.Main peak is spectrally impure. Degradant 3 co-elutes.
Conclusion Pass. Method is stability-indicating.Fail. Method is not stability-indicating.

Expertise in Action: Method A's superior resolving power, a direct result of the higher efficiency column and optimized gradient, proves its specificity. Method B fails because its longer run time and lower efficiency are insufficient to separate critical degradant pairs generated under acid and oxidative stress, leading to an overestimation of the main compound's purity.

Part 2: Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[13] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[13]

Experimental Protocol: Linearity
  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the target assay concentration (e.g., for a 100 µg/mL target, test 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot the average peak area against concentration and perform a linear regression analysis.

Comparative Results: Linearity
ParameterMethod AMethod BAcceptance Criteria
Range Tested 50 - 150 µg/mL50 - 150 µg/mLAs per protocol
Correlation Coeff. (r²) 0.99980.9991≥ 0.999
Y-intercept Minimal, passes significance testNoticeable, fails significance testIntercept not significantly different from zero

Trustworthiness of Data: Method A shows an excellent correlation coefficient and a y-intercept that is statistically insignificant, confirming a true proportional relationship. Method B's slightly lower r² and significant y-intercept suggest a minor systematic bias, potentially due to baseline noise or minor interferences at lower concentrations, making it less trustworthy for precise quantification.

Part 3: Accuracy and Precision

Accuracy is the closeness of the test results to the true value.[10][13] It is often assessed by spiking a placebo or blank matrix with a known amount of analyte at different levels.

Precision is the degree of agreement among individual test results when the method is applied repeatedly.[13] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval.

  • Intermediate Precision: Analysis by different analysts, on different days, or with different equipment.

Experimental Protocol: Accuracy & Precision
  • Accuracy: Prepare samples by spiking a blank solution with the reference standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare each level in triplicate.

  • Precision:

    • Repeatability: Prepare six identical samples at 100% of the target concentration and analyze.

    • Intermediate Precision: Have a second analyst repeat the repeatability experiment on a different day using a different HPLC system if possible.

  • Calculate the % recovery for accuracy and the relative standard deviation (%RSD) for precision.

Comparative Results: Accuracy & Precision
ParameterLevelMethod AMethod BAcceptance Criteria
Accuracy 80%99.8% Recovery97.5% Recovery98.0 - 102.0%
100%100.5% Recovery103.1% Recovery
120%101.1% Recovery104.5% Recovery
Precision Repeatability0.4% RSD1.9% RSD≤ 2.0%
Intermediate0.7% RSD2.8% RSD≤ 2.0%

Authoritative Grounding: Method A meets all acceptance criteria for accuracy and precision as typically defined in pharmaceutical method validation protocols.[2][8] Method B exhibits poor recovery at the low end and exceeds the acceptable range at the high end, indicating a potential bias. Furthermore, its failure to meet the intermediate precision criterion (%RSD > 2.0%) highlights its lack of ruggedness, making it unsuitable for routine use in a quality control environment.

Part 4: LOD, LOQ, and Robustness

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.[13]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be determined with acceptable accuracy and precision.[13]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).[6]

Comparative Summary: LOD, LOQ & Robustness
ParameterMethod AMethod BSignificance
LOD (µg/mL) 0.050.25Method A is 5x more sensitive for detecting trace impurities.
LOQ (µg/mL) 0.150.80Method A can accurately quantify impurities at much lower levels.
Robustness Unaffected by ±10% flow rate, ±2°C temp.Peak shape and retention time significantly altered.Method A is reliable for inter-laboratory transfer and routine use.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. [https://ijarsct.co.in/papers/IJAR SCT-00230.pdf]([Link] SCT-00230.pdf)

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. ECA Academy. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. ThaiScience. [Link]

  • Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. PubMed. [Link]

  • Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. ResearchGate. [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Waters. [Link]

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Comparative

Synthesis Comparison Guide: Methyl 2-(Aminomethyl)-5-iodobenzoate vs. Methyl 2-Amino-5-iodobenzoate

Executive Summary In the design of nitrogen-containing heterocycles, the selection of the correct ortho-substituted benzoate building block dictates the entire downstream synthetic trajectory. Methyl 2-(aminomethyl)-5-io...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of nitrogen-containing heterocycles, the selection of the correct ortho-substituted benzoate building block dictates the entire downstream synthetic trajectory. Methyl 2-(aminomethyl)-5-iodobenzoate and methyl 2-amino-5-iodobenzoate are structurally similar yet mechanistically divergent scaffolds. The presence of a single methylene spacer in the former fundamentally alters the electronic profile of the amine, shifting the synthetic utility from quinazolinone and benzodiazepine frameworks to isoindolinone derivatives.

This guide provides an objective, data-driven comparison of these two building blocks, detailing the causality behind their reactivity, self-validating experimental protocols, and their roles in palladium-catalyzed cross-coupling.

Structural & Electronic Profiling

The fundamental difference between these two compounds lies in the hybridization and conjugation of the nitrogen lone pair. This atomic-level variance dictates their macroscopic behavior in the reactor.

PropertyMethyl 2-(aminomethyl)-5-iodobenzoateMethyl 2-amino-5-iodobenzoate
Amine Classification Primary Aliphatic (Benzylamine derivative)Primary Aromatic (Aniline / Anthranilate)
Nucleophilicity High: Lone pair is localized and fully available for nucleophilic attack.Low: Lone pair is delocalized into the aromatic π -system and withdrawn by the ortho-ester.
Steric Environment Flexible methylene spacer allows rotation, facilitating 5-exo-trig cyclizations.Rigid planar geometry restricts attack angles, requiring harsh conditions or highly reactive electrophiles.
Primary Scaffold Target Isoindolin-1-ones (5-membered lactams)Quinazolin-4(3H)-ones, Quinolones, Benzodiazepines
Cross-Coupling Handle C5-Iodide (Highly reactive in Pd(0) cycles)C5-Iodide (Highly reactive in Pd(0) cycles)

Mechanistic Divergence & Causality

The Aliphatic Advantage: Isoindolinone Synthesis

Methyl 2-(aminomethyl)-5-iodobenzoate features an aliphatic amine isolated from the aromatic ring by a -CH₂- group 1. Because the nitrogen lone pair does not participate in resonance with the benzene ring, the amine is highly basic and nucleophilic. When exposed to mild bases, the amine readily undergoes an intramolecular nucleophilic acyl substitution with the adjacent methyl ester. The flexibility of the methylene spacer perfectly positions the nitrogen for a rapid cyclization, thermodynamically driving the formation of the stable 5-membered isoindolin-1-one ring.

The Aromatic Constraint: Quinazolinone Synthesis

Conversely, methyl 2-amino-5-iodobenzoate is an anthranilic acid derivative. The nitrogen lone pair is conjugated with the aromatic ring, a depletion effect exacerbated by the electron-withdrawing ester group at the ortho position 2. This renders the amine a poor nucleophile. To construct a heterocycle such as a quinazolin-4(3H)-one , the amine must be forced to react with highly electrophilic species (e.g., formamide, isatoic anhydrides, or carbonyldiimidazole) under harsh thermal conditions (often >150°C) to overcome the high activation energy barrier 3, 4.

Cyclization C1 Methyl 2-(aminomethyl) -5-iodobenzoate Iso 5-Iodo-isoindolin-1-one (5-Membered Ring) C1->Iso Intramolecular Lactamization (Mild Base, RT) C2 Methyl 2-amino -5-iodobenzoate Quin 6-Iodoquinazolin-4(3H)-one (6-Membered Ring) C2->Quin Formamide Condensation (190°C, Harsh)

Divergent cyclization pathways driven by amine nucleophilicity and spacer length.

Downstream Functionalization: The C5-Iodo Handle

Both compounds share a critical structural asset: an iodine atom at the 5-position. Aryl iodides are the most reactive halides in palladium-catalyzed cross-coupling reactions due to the low bond dissociation energy of the C-I bond. This allows for late-stage functionalization via oxidative addition of Pd(0), enabling the synthesis of complex pharmaceutical libraries.

Coupling Core Aryl Iodide Core (Isoindolinone / Quinazolinone) Pd Pd(0) Oxidative Addition [Reactive Intermediate] Core->Pd Pd(PPh3)4 Suzuki Suzuki-Miyaura (Aryl-B(OH)2, Base) Pd->Suzuki Transmetalation Sono Sonogashira (Alkyne, CuI, Base) Pd->Sono Transmetalation Prod1 C5-Aryl Scaffold Suzuki->Prod1 Reductive Elimination Prod2 C5-Alkynyl Scaffold Sono->Prod2 Reductive Elimination

Palladium-catalyzed downstream functionalization workflows for 5-iodo scaffolds.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific in-process analytical checks that confirm mechanistic progression without relying on external assumptions.

Protocol A: Synthesis of 5-Iodo-isoindolin-1-one (From the Aminomethyl Scaffold)

Objective: Mild intramolecular amidation utilizing the highly nucleophilic aliphatic amine.

  • Reaction Setup: Dissolve methyl 2-(aminomethyl)-5-iodobenzoate (1.0 eq) in anhydrous methanol (0.2 M). Add sodium methoxide (1.2 eq) dropwise at 0°C.

  • Progression: Stir the mixture, allowing it to warm to room temperature over 2 hours.

  • Self-Validation Check (TLC & Stain): Spot the reaction on silica TLC (Eluent: 50% EtOAc/Hexanes).

    • Causality Indicator: The starting material will stain bright blue/purple with Ninhydrin due to the primary aliphatic amine. The product (a lactam) will not stain with Ninhydrin but will be strongly UV-active. The disappearance of the Ninhydrin-positive spot validates complete cyclization.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Synthesis of 6-Iodoquinazolin-4(3H)-one (From the Amino Scaffold)

Objective: High-temperature condensation to overcome the poor nucleophilicity of the aniline derivative.

  • Reaction Setup: Suspend methyl 2-amino-5-iodobenzoate (1.0 eq) in neat formamide (10 volumes) 4.

  • Progression: Heat the mixture to 190°C for 2-3 hours. Causality: Formamide acts as both solvent and electrophile, decomposing slightly to provide the necessary ammonia for the final ring closure.

  • Self-Validation Check (Visual & LC-MS):

    • Visual: Upon cooling the reaction mixture to room temperature, the product will crash out as a heavy precipitate (the starting material remains soluble or forms an oil).

    • LC-MS: Analyze the precipitate. The presence of the [M+H]+=273 peak confirms the incorporation of the carbon/nitrogen from formamide and the loss of methanol/water.

  • Workup: Filter the precipitate, wash copiously with distilled water to remove residual formamide, and dry under vacuum.

Protocol C: Suzuki-Miyaura Cross-Coupling of the C5-Iodo Handle

Objective: Late-stage functionalization of the cyclized scaffold.

  • Reaction Setup: Combine the iodo-heterocycle (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a 4:1 mixture of 1,4-Dioxane/H₂O. Degas with N₂ for 15 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) and heat to 90°C.

  • Self-Validation Check (Isotope Patterning): Monitor via LC-MS.

    • Causality Indicator: Iodine naturally lacks a heavy isotope ( 127I is 100% abundant), resulting in a distinct, singular mass peak for the starting material. As the reaction proceeds, the product mass will shift, and if the coupled aryl group contains halogens (e.g., Cl or Br), a new, distinct isotopic splitting pattern (e.g., 3:1 for Cl) will emerge, instantly validating successful transmetalation and reductive elimination.

  • Workup: Filter through a pad of Celite to remove Pd-black, extract with EtOAc, and purify via flash chromatography.

References

  • Correlation of Model Compounds and Laterally Attached Side-Chain Liquid Crystalline Polynorbornenes with a 1-Carbon Spacer - Macromolecules (ACS Publications). 2

  • Improved Method for Microwave-Assisted Synthesis of Benzodiazepine-2,5-diones from Isatoic Anhydrides - SciELO. 3

  • First discovery of novel 3-hydroxy-quinazoline-2,4(1H,3H)-diones as specific anti-vaccinia and adenovirus agents via 'privileged scaffold' refining approach - PMC (NIH). 4

  • CAS 61088-45-7: Benzoic acid, 2-(aminomethyl) - Chemical Properties & Reactivity - CymitQuimica. 1

Sources

Validation

A Senior Application Scientist's Guide to the Purity Analysis and Validation of Synthesized Methyl 2-(aminomethyl)-5-iodobenzoate via GC-MS

For researchers, scientists, and drug development professionals, the meticulous confirmation of purity for novel pharmaceutical intermediates is a cornerstone of safe and effective drug discovery. This guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the meticulous confirmation of purity for novel pharmaceutical intermediates is a cornerstone of safe and effective drug discovery. This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity validation of synthesized methyl 2-(aminomethyl)-5-iodobenzoate. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure a robust and self-validating analytical system.

Methyl 2-(aminomethyl)-5-iodobenzoate (C₉H₁₀INO₂) is a key building block in medicinal chemistry. Its molecular structure, featuring a primary amine, an ester, and an iodine atom on an aromatic ring, presents unique analytical challenges and necessitates a well-designed strategy for purity assessment. The presence of even trace impurities can have significant downstream effects on reaction yields, by-product formation, and the toxicological profile of subsequent active pharmaceutical ingredients (APIs).

The Rationale for GC-MS in Purity Analysis

While High-Performance Liquid Chromatography (HPLC) is a powerhouse for many pharmaceutical analyses, GC-MS offers distinct advantages for a molecule like methyl 2-(aminomethyl)-5-iodobenzoate.[1][2] The decision to employ GC-MS is rooted in the compound's predicted physicochemical properties. Based on structurally similar compounds like methyl 2-iodobenzoate, which has a boiling point of 149-150 °C at 10 mmHg, our target analyte is expected to be sufficiently volatile for gas chromatography, particularly with modern, high-temperature capillary columns.

The primary strengths of GC-MS in this context are:

  • High Chromatographic Resolution: Capillary GC columns provide exceptional separation efficiency for volatile and semi-volatile compounds, which is critical for resolving closely related structural isomers or process impurities.[3]

  • Definitive Identification: The mass spectrometer provides detailed structural information based on the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation patterns. This is a significant advantage over techniques that rely solely on retention time for identification.[]

  • Sensitivity for Volatile Impurities: GC-MS is highly sensitive for detecting and quantifying volatile and semi-volatile organic impurities, such as residual solvents or by-products from the synthesis.[5]

Understanding the Synthesis and Potential Impurities

A robust analytical method is built upon a thorough understanding of the synthetic route, as this informs the potential impurity profile. A plausible synthesis for methyl 2-(aminomethyl)-5-iodobenzoate can be conceptualized in a multi-step process, which in turn highlights the likely impurities to be targeted in our analysis.

Synthesis_Workflow cluster_0 Step 1: Iodination cluster_1 Step 2: Introduction of Aminomethyl Precursor cluster_2 Step 3: Reduction to Final Product SM Methyl 2-aminobenzoate INT1 Methyl 2-amino-5-iodobenzoate SM->INT1 N-Iodosuccinimide (NIS), Acetic Acid INT2 Methyl 2-(cyanomethyl)-5-iodobenzoate INT1->INT2 Sandmeyer-type reaction (e.g., NaNO₂, HCl, CuCN) FP Methyl 2-(aminomethyl)-5-iodobenzoate INT2->FP Reduction (e.g., H₂, Pd/C or LiAlH₄) Fragmentation_Pathway M [M]⁺˙ m/z 291 F1 [M-OCH₃]⁺ m/z 260 M->F1 - •OCH₃ F2 [M-COOCH₃]⁺ m/z 232 M->F2 - •COOCH₃ F3 [M-CH₂NH₂]⁺ m/z 261 M->F3 - •CH₂NH₂ F4 [I]⁺ m/z 127 M->F4 Complex rearrangement Validation_Workflow Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness ValidatedMethod Validated Method Robustness->ValidatedMethod

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Comparative

spectroscopic comparison of methyl 2-(aminomethyl)-5-iodobenzoate positional isomers

An in-depth technical guide for researchers, scientists, and drug development professionals. Executive Summary Methyl 2-(aminomethyl)-5-iodobenzoate is a highly versatile bifunctional building block.

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Executive Summary

Methyl 2-(aminomethyl)-5-iodobenzoate is a highly versatile bifunctional building block. Its aminomethyl group serves as a handle for amide coupling or reductive amination, while the aryl iodide is primed for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). In drug discovery, altering the spatial vectors of these functional groups by using positional isomers—such as the 3-(aminomethyl) or 4-(aminomethyl) variants—can drastically impact a molecule's Structure-Activity Relationship (SAR).

However, differentiating these isomers analytically can be challenging due to their identical molecular weights and similar polarities. As a Senior Application Scientist, I have structured this guide to objectively compare the spectroscopic performance of three key positional isomers:

  • Methyl 2-(aminomethyl)-5-iodobenzoate (The target scaffold)

  • Methyl 3-(aminomethyl)-5-iodobenzoate (The meta-isomer)

  • Methyl 4-(aminomethyl)-3-iodobenzoate (The para-isomer relative to the amine)

This guide details the causality behind their distinct Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) signatures, providing self-validating protocols for unambiguous structural assignment.

The Logic of Spectroscopic Differentiation

To definitively assign regiochemistry, we must rely on orthogonal spectroscopic techniques that probe different physical properties of the molecule.

Spectroscopic_Workflow A Isomeric Mixture (Methyl aminomethyl-iodobenzoates) B 1H & 13C NMR (Regiochemistry) A->B C FT-IR Spectroscopy (H-Bonding) A->C D LC-MS/MS (Fragmentation) A->D E 2-(aminomethyl)-5-iodo Ortho-Coupling & Lactam MS B->E F 3-(aminomethyl)-5-iodo Meta-Coupling Only B->F G 4-(aminomethyl)-3-iodo No Intramolecular H-Bond B->G C->E Shifted C=O D->E m/z 260

Workflow for differentiating aminomethyl-iodobenzoate isomers via spectroscopy.

  • NMR Spectroscopy: Exploits the scalar coupling ( J -coupling) between adjacent aromatic protons. The substitution pattern dictates the splitting multiplicity.

  • Mass Spectrometry: Probes the spatial proximity of functional groups. Isomers capable of forming stable, kinetically favored intramolecular rings during gas-phase fragmentation will exhibit unique product ions.

  • IR Spectroscopy: Detects localized electronic changes, specifically intramolecular hydrogen bonding that weakens the ester carbonyl bond.

Nuclear Magnetic Resonance (NMR) Profiling

Causality of Chemical Shifts and Splitting Patterns

The ¹H NMR spectrum is the gold standard for distinguishing substituted benzenes. The logic relies on the distance between the remaining three aromatic protons. Protons that are ortho to each other couple strongly ( J≈8.0 Hz), while those that are meta couple weakly ( J≈1.5−2.0 Hz).

Furthermore, the ¹³C NMR spectrum is anchored by the Heavy Atom Effect [1]. The massive electron cloud of the iodine atom induces significant spin-orbit coupling, which shields the directly attached carbon (C-I), shifting it anomalously upfield to approximately 93–95 ppm. This serves as an internal calibration point for assigning the aromatic ring.

Comparative Spectroscopic Data
Spectroscopic FeatureMethyl 2-(aminomethyl)-5-iodobenzoateMethyl 3-(aminomethyl)-5-iodobenzoateMethyl 4-(aminomethyl)-3-iodobenzoate
Aromatic ¹H Splitting 1 doublet, 1 doublet of doublets, 1 isolated doublet3 distinct narrow doublets (or broad singlets)1 doublet, 1 doublet of doublets, 1 isolated doublet
H-Ar Coupling ( J ) Jortho​≈8.2 Hz, Jmeta​≈1.8 HzAll Jmeta​≈1.5−2.0 Hz Jortho​≈8.0 Hz, Jmeta​≈1.6 Hz
Aminomethyl -CH₂- ~4.00 ppm (singlet)~3.90 ppm (singlet)~3.92 ppm (singlet)
Ester -OCH₃ ~3.92 ppm (singlet)~3.90 ppm (singlet)~3.91 ppm (singlet)
¹³C NMR: C-I Carbon ~94.5 ppm~94.0 ppm~93.8 ppm
¹³C NMR: -CH₂- Carbon ~44.2 ppm~45.8 ppm~45.5 ppm

Note: The 3-(aminomethyl) isomer is instantly identifiable because all three aromatic protons are meta to one another, eliminating any large ortho-coupling doublets from the spectrum[2].

Mass Spectrometry (LC-MS/MS) & Cyclization Dynamics

While all three isomers share the same exact mass and will produce a protonated molecular ion [M+H]+ at m/z 292.0 in positive Electrospray Ionization (ESI+), their MS/MS fragmentation pathways are highly divergent due to spatial geometry.

The Isoindolinone Cyclization (Causality)

In the 2-(aminomethyl) isomer, the primary amine is directly adjacent (ortho) to the methyl ester. Upon collisional activation in the mass spectrometer, the amine acts as an intramolecular nucleophile, attacking the ester carbonyl and expelling methanol (loss of 32 Da). This kinetically favored reaction forms a highly stable 5-membered lactam ring (an isoindolin-1-one derivative) at m/z 260.0.

The 3- and 4-isomers cannot undergo this cyclization because bridging the meta or para positions would require geometrically impossible or highly strained transition states. Instead, they undergo simple benzylic cleavage, losing ammonia (NH₃, loss of 17 Da) to form a stable benzyl cation at m/z 275.0.

MS_Fragmentation M [M+H]+ m/z 292 Lactam Isoindolin-1-one Fragment m/z 260 M->Lactam -CH3OH (2-isomer only) NH3_loss Loss of NH3 m/z 275 M->NH3_loss -NH3 (3- & 4-isomers) I_loss Loss of Iodine m/z 165 M->I_loss -I radical

Divergent MS/MS fragmentation pathways highlighting the 2-isomer lactamization.

Infrared (IR) Spectroscopy & Ortho-Effects

Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive method to identify the 2-(aminomethyl) isomer via the ortho-effect .

In standard methyl iodobenzoates, the ester carbonyl (C=O) stretch typically appears as a sharp, strong band at roughly 1720–1725 cm⁻¹[3]. However, in Methyl 2-(aminomethyl)-5-iodobenzoate, the spatial proximity of the -NH₂ group allows for intramolecular hydrogen bonding with the carbonyl oxygen. This interaction pulls electron density away from the C=O double bond, weakening it and shifting the stretching frequency to a lower wavenumber (typically 1705–1710 cm⁻¹). The 3- and 4-isomers lack this proximity, and their carbonyl stretches remain unperturbed at ~1725 cm⁻¹.

Standardized Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm precision NMR tube.

  • Instrument Tuning: Insert into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the ¹H and ¹³C frequencies.

  • Self-Validation (Shimming): Shim the magnet until the residual CHCl₃ solvent peak (7.26 ppm) exhibits a Full Width at Half Maximum (FWHM) of <1.0 Hz. Causality: Poor shimming will artificially broaden peaks, obscuring the critical 1.5 Hz meta-couplings needed to identify the 3-isomer.

  • Acquisition:

    • ¹H NMR: Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay.

    • ¹³C NMR: Acquire 1024 scans with proton decoupling (waltz16) and a 2-second relaxation delay to ensure the quaternary C-I carbon is adequately relaxed and visible.

Protocol B: LC-MS/MS Fragmentation Analysis
  • Sample Preparation: Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Self-Validation (Calibration): Inject a known tuning standard (e.g., Reserpine) to verify that the mass accuracy is within <5 ppm error and that the collision cell is properly pressurized with Argon gas.

  • Acquisition: Inject 2 µL into the LC-MS system. Operate the mass spectrometer in ESI+ mode.

  • Collision Energy Ramp: Isolate the precursor ion at m/z 292.0 in Q1. Apply a collision energy (CE) ramp from 10 eV to 40 eV in Q2, and scan for product ions in Q3.

  • Data Interpretation: Monitor the ratio of m/z 260.0 (indicative of the 2-isomer) versus m/z 275.0 (indicative of the 3- or 4-isomers).

Sources

Validation

Benchmarking Palladium Catalysts for Methyl 2-(aminomethyl)-5-iodobenzoate Substrates

Executive Summary The cross-coupling of highly functionalized aryl halides is a cornerstone of modern pharmaceutical synthesis. However, substrates containing unprotected primary amines present severe chemoselectivity an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The cross-coupling of highly functionalized aryl halides is a cornerstone of modern pharmaceutical synthesis. However, substrates containing unprotected primary amines present severe chemoselectivity and catalyst-poisoning challenges. This guide provides an objective, data-driven benchmark of palladium catalyst systems for the Suzuki-Miyaura cross-coupling of methyl 2-(aminomethyl)-5-iodobenzoate . By analyzing the causality behind catalyst failure and success, we establish a robust, self-validating protocol that maximizes yield while completely suppressing unwanted side reactions.

Substrate Analysis & Mechanistic Challenges

  • Electrophilic Core: The C5-iodide is an excellent handle for rapid oxidative addition by Pd(0) species.

  • Nucleophilic Poisoning: The C2-aminomethyl group is an unprotected primary amine. Primary amines are strong σ -donors notorious for displacing phosphine ligands and coordinating to Pd(II) intermediates. This creates a thermodynamically stable, off-cycle resting state that halts the catalytic cycle ([1]([Link])).

  • Thermal Instability (Lactamization): The primary amine is positioned ortho to a methyl ester. At elevated temperatures (>50 °C) under the basic conditions required for cross-coupling, the amine rapidly attacks the ester carbonyl. This expels methanol and forms a highly stable isoindolin-1-one (lactam) byproduct, destroying the substrate before coupling can occur.

Mechanistic Pathway & Catalyst Poisoning

CatalyticCycle Pd0 Active Pd(0) Catalyst (e.g., XPhos-Pd) OxAdd Pd(II) Oxidative Addition Intermediate Pd0->OxAdd Aryl Iodide Insertion Poison Off-Cycle Poisoning (Amine Coordination) OxAdd->Poison Unprotected Amine Attack TransMet Transmetalation Intermediate OxAdd->TransMet Boronic Acid / Base Poison->OxAdd Steric Shielding (Bulky Ligands) RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Catalytic cycle of Pd cross-coupling highlighting the amine-poisoning state.

Catalyst Benchmarking Data

To objectively evaluate performance, methyl 2-(aminomethyl)-5-iodobenzoate was subjected to a standard Suzuki-Miyaura coupling with phenylboronic acid across four distinct palladium catalyst generations.

Catalyst SystemLoading (mol%)Temp (°C)Base / SolventYield (%)Chemoselectivity / Impurities
Pd(PPh₃)₄ 5.080Na₂CO₃ / Dioxane-H₂O15%High lactamization, severe catalyst poisoning
Pd(dppf)Cl₂ 5.080K₂CO₃ / Dioxane-H₂O35%Moderate lactamization, slow turnover
PEPPSI-IPr 2.060K₃PO₄ / THF-H₂O82%Minor lactamization, excellent turnover
XPhos Pd G3 1.025 (RT)K₃PO₄ / THF-H₂O>95% No lactamization, quantitative coupling

Causality Behind Catalyst Selection (E-E-A-T Insights)

The stark contrast in yield between first-generation catalysts and modern precatalysts is strictly dictated by ligand architecture and activation kinetics.

  • First-Generation Failure (Pd(PPh₃)₄): Standard triphenylphosphine ligands lack the steric bulk required to protect the palladium center. The highly nucleophilic primary amine easily displaces the phosphines, trapping the catalyst in an unreactive state ([1]([Link])). Furthermore, the high temperatures (80 °C) required to force the sluggish transmetalation step inevitably trigger the rapid intramolecular lactamization of the substrate.

Self-Validating Experimental Protocol

Target Reaction: Suzuki-Miyaura Cross-Coupling of methyl 2-(aminomethyl)-5-iodobenzoate with phenylboronic acid using XPhos Pd G3.

Step 1: Reagent Preparation & Visual Validation

  • Action: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a dry 20 mL reaction vial with methyl 2-(aminomethyl)-5-iodobenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), and anhydrous K₃PO₄ (3.0 mmol).

  • Validation Check: Ensure the K₃PO₄ is a fine, free-flowing powder. Clumping indicates moisture absorption, which will severely retard the biphasic transmetalation step.

Step 2: Catalyst Addition & Activation

  • Action: Add XPhos Pd G3 (0.01 mmol, 1 mol%).

Step 3: Biphasic Reaction Dynamics

  • Action: Add degassed THF (4.0 mL) and degassed deionized H₂O (1.0 mL). Seal the vial with a PTFE-lined septum cap and stir vigorously (1000 rpm) at 25 °C.

Step 4: Endpoint Validation & Workup

  • Action: After 2 hours, sample the organic layer for TLC or LC-MS analysis.

  • Validation Check: Complete consumption of the highly UV-active aryl iodide starting material (254 nm) confirms reaction completion. The absence of an isoindolin-1-one mass peak (M-32, loss of methanol) confirms that the room-temperature protocol successfully suppressed lactamization.

  • Workup: Dilute the mixture with EtOAc (10 mL), wash with brine (5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (DCM/MeOH gradient) to isolate the pure biaryl product.

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Safety & Regulatory Compliance

Safety

Methyl 2-(aminomethyl)-5-iodobenzoate proper disposal procedures

As a Senior Application Scientist, I frequently observe that while researchers meticulously plan the synthesis and application of complex intermediates like Methyl 2-(aminomethyl)-5-iodobenzoate (CAS: 1131587-34-2), the...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that while researchers meticulously plan the synthesis and application of complex intermediates like Methyl 2-(aminomethyl)-5-iodobenzoate (CAS: 1131587-34-2), the operational logic behind its disposal is often treated as an afterthought.

Chemical disposal is not merely a regulatory endpoint; it is an active chemical process requiring the same rigorous logic as your synthetic workflows. Improper segregation of halogenated aromatic amines can lead to catastrophic equipment failure during incineration, environmental contamination, and severe laboratory safety incidents.

This guide provides a self-validating, mechanistic approach to handling and disposing of Methyl 2-(aminomethyl)-5-iodobenzoate, ensuring your laboratory maintains both scientific integrity and operational safety.

Chemical Profiling & Hazard Causality

To understand how to dispose of a chemical, we must first analyze why it behaves the way it does. Methyl 2-(aminomethyl)-5-iodobenzoate possesses three critical structural features that dictate its waste trajectory:

  • The Iodine Atom (Halogenated Aromatic): This is the most critical functional group for disposal. Halogenated organic compounds must be strictly segregated from non-halogenated waste streams[1]. When incinerated, halogenated compounds generate corrosive hydrogen halides (e.g., hydrogen iodide, HI) and free halogens. Standard non-halogenated incinerators lack the specialized alkaline scrubbers required to neutralize these gases, meaning improper disposal can severely damage municipal or standard waste infrastructure.

  • The Primary Amine (Nitrogenous Base): Amines are prone to oxidation and can react violently with strong acids or oxidizers. In a mixed waste container, incompatible cross-reactions can lead to rapid pressurization.

  • The Methyl Ester: While relatively stable, esters can undergo hydrolysis in highly basic or acidic aqueous waste streams, altering the solubility profile of the compound and complicating downstream wastewater treatment[2].

The Core Operational Rule: Any solution containing Methyl 2-(aminomethyl)-5-iodobenzoate, even if dissolved in a non-halogenated solvent (like Methanol or Ethyl Acetate), immediately converts the entire mixture into a Halogenated Waste Stream [3].

Operational Waste Segregation Logic

Visualizing the decision-making process ensures that no contaminated material inadvertently enters the wrong waste stream. Below is the logical workflow for segregating this specific compound.

DisposalWorkflow Start Methyl 2-(aminomethyl) -5-iodobenzoate Waste StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (In Solution) StateCheck->Liquid SolidContainer Seal in Compatible Solid Waste Container Solid->SolidContainer LiquidCheck Check Solvent Type Liquid->LiquidCheck FinalS Hazardous Solid Waste Receptacle SolidContainer->FinalS Halogenated Halogenated Solvent (e.g., DCM, Chloroform) LiquidCheck->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., MeOH, EtOAc) LiquidCheck->NonHalogenated Rule CRITICAL: Iodine content forces ALL solutions to Halogenated Waste Stream Halogenated->Rule NonHalogenated->Rule FinalH Halogenated Organic Liquid Waste Receptacle Rule->FinalH Incineration EPA-Compliant High-Temp Incineration with Scrubbers FinalH->Incineration FinalS->Incineration

Fig 1: Decision tree for the segregation and disposal of Methyl 2-(aminomethyl)-5-iodobenzoate.

Quantitative Data & Storage Specifications

Effective waste management requires precise logistical planning. Never dispose of hazardous wastes by evaporation, sewer, or in the regular trash[4]. Table 1 summarizes the operational parameters for storing this compound prior to contractor pickup.

Table 1: Waste Stream Compatibility & Container Specifications

Waste StatePrimary Hazard ProfileApproved Container MaterialMaximum Storage DurationSegregation Rule
Solid Powder Toxic / IrritantHDPE or Amber Glass180 Days from first use[5]Isolate from strong oxidizers and acids.
Liquid Solution Toxic / Corrosive Gas PrecursorAmber Glass with Vented Cap 180 Days from first use[5]Must be labeled "Halogenated Organic Waste"[1].
Empty Containers Residual Monolayer ToxicityOriginal ContainerN/ATriple rinse required; collect all rinsate[4].

Step-by-Step Disposal Methodologies

A protocol is only as good as its reproducibility. The following methodologies are designed to be self-validating systems, ensuring compliance and safety at every step.

Protocol A: Liquid Waste Consolidation

Causality Check: Halogenated waste mixtures can undergo slow, unintended side reactions (such as amine oxidation) that generate gas. A hermetically sealed container under these conditions becomes a pressure bomb.

  • Preparation: Don appropriate PPE (nitrile gloves, safety goggles, lab coat). Ensure the fume hood is fully operational.

  • Container Selection: Select a chemically resistant High-Density Polyethylene (HDPE) or amber glass container. Ensure it is equipped with a vented cap to allow off-gassing while preventing liquid spills[3].

  • Verification: Verify that the waste stream is explicitly labeled "Halogenated Organic Waste"[1]. Do not mix with normal non-halogenated organic streams[3].

  • Transfer: Using a dedicated funnel, slowly pour the Methyl 2-(aminomethyl)-5-iodobenzoate solution into the waste container. Critical Step: Never fill the container completely; leave at least 20% headspace to accommodate thermal expansion[3].

  • Storage: Store the container in a designated secondary containment tray within a ventilated cabinet. Ensure the container is disposed of within 180 days of the first drop of waste entering it to prevent photolytic degradation of the carbon-iodine bond[5].

Protocol B: Decontamination of Empty Containers (The Triple Rinse Rule)

Causality Check: The desorption kinetics of aromatic amines from glass or plastic surfaces are non-linear; a single rinse leaves a statistically significant monolayer of hazardous residue.

  • Initial Drain: Ensure the original chemical container is completely drained of free-flowing liquid or loose powder.

  • First Rinse: Add a compatible solvent (e.g., a small amount of methanol or dichloromethane) equal to 10% of the container's volume. Cap and agitate vigorously for 30 seconds. Dispose of this rinsate directly into the "Halogenated Organic Waste" container[4].

  • Second and Third Rinses: Repeat the agitation process two more times. Because of the high toxicity and environmental persistence of iodinated aromatics, all three initial rinses must be collected as hazardous waste[4].

  • Defacing: Once air-dried in the fume hood, deface the original manufacturer label with a permanent marker and label the bottle as "RCRA Empty" (or your local equivalent) before standard disposal[5].

Spill Response & Emergency Containment

In the event of a spill, immediate containment is required to prevent the amine from reacting with ambient moisture or incompatible lab surfaces.

  • Assess & Isolate: Turn off any ignition sources if flammable solvents are present[6].

  • Neutralize: Do not use bleach to treat spills containing this compound, as bleach (sodium hypochlorite) can react with primary amines to form highly toxic and explosive chloramines[4].

  • Absorb: Use an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Collect: Sweep the absorbed mixture using non-sparking tools and place it into a solid waste container labeled "Hazardous Solid Waste - Halogenated Spill Cleanup."

By adhering to these mechanistic protocols, you ensure that the end-of-life handling of Methyl 2-(aminomethyl)-5-iodobenzoate is as precise and controlled as the synthesis that created it.

References

  • Hazardous Waste Disposal Guide - Research Areas Dartmouth Policy Portal
  • Laboratory Environmental Sample Disposal Information Document U.S. Environmental Protection Agency (EPA)
  • Standard Operating Procedure SOP039 (Hazardous Waste Chemicals) Loughborough University
  • Cleanroom Waste Disposal Protocol Auckland Microfab
  • Hazardous Waste Management Program Eastern Washington University (EH&S)
  • Hazardous Materials Disposal Guide Nipissing University

Sources

Handling

Personal protective equipment for handling Methyl 2-(aminomethyl)-5-iodobenzoate

Comprehensive Safety and Operational Guide: Handling Methyl 2-(aminomethyl)-5-iodobenzoate In my tenure overseeing chemical logistics and laboratory safety, I have observed that specialized building blocks like Methyl 2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling Methyl 2-(aminomethyl)-5-iodobenzoate

In my tenure overseeing chemical logistics and laboratory safety, I have observed that specialized building blocks like Methyl 2-(aminomethyl)-5-iodobenzoate (CAS: 1131587-34-2) are frequently mishandled. Researchers often treat them as generic organic solids, ignoring the nuanced risks posed by their specific functional groups. As a Senior Application Scientist, my goal is to equip you with a self-validating, mechanistic approach to handling this compound. Safety is not merely about regulatory compliance; it is about understanding molecular behavior and engineering your workflow to neutralize those risks before they materialize.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first deconstruct the molecule into its reactive components. Methyl 2-(aminomethyl)-5-iodobenzoate presents a dual-hazard profile:

  • The Aminomethyl Moiety: Aromatic and benzylic amines are notorious for causing skin, eye, and respiratory tract irritation, and they carry a high risk of dermal sensitization. Even trace contamination can lead to hypersensitivity over time. Furthermore, systemic absorption of related amine compounds can lead to organ-specific toxicity, such as methemoglobinemia, due to metabolic biotransformation.

  • The Iodinated Aromatic Ring: The carbon-iodine (C-I) bond makes this compound highly persistent in the environment. If discharged into standard wastewater systems, iodinated organics resist conventional biodegradation[1]. More critically, during municipal water treatment (e.g., chlorination or ozonation), the cleavage of the C-I bond releases iodide, which subsequently reacts to form highly toxic iodinated disinfection by-products (I-DBPs)[1].

Personal Protective Equipment (PPE) Protocol

Because of the compound's potential to act as a sensitizer and its ability to permeate standard barriers, PPE selection must be deliberate. Do not rely on single-layer, thin-mil gloves.

Protection TypeSpecificationCausality (The "Why")
Hand Protection Double-layered Nitrile (≥ 5 mil) or Butyl Rubber.Amines can rapidly permeate thin latex or low-quality nitrile. Double-gloving ensures a secondary barrier if the outer layer suffers a micro-tear during spatula handling[2].
Eye/Face Protection Tightly fitting safety goggles + Face shield.Protects against aerosolized dust during weighing and violent splashing during solvent dissolution[2].
Body Protection Flame-resistant, chemical-impermeable lab coat.Prevents fine powders from settling on street clothes, mitigating the risk of chronic dermal sensitization[2].
Respiratory N95/P100 particulate respirator (if outside hood).Prevents inhalation of micro-particulates. Note: All handling should strictly occur inside a fume hood, rendering this a secondary precaution.

Operational Workflow & Handling Procedures

The following methodology provides a self-validating system for transferring and reacting Methyl 2-(aminomethyl)-5-iodobenzoate.

Standard Operating Procedure: Weighing and Transfer

  • Environmental Verification: Verify that the fume hood is operating at a face velocity of 80–100 fpm. Clear the workspace of incompatible materials, particularly strong oxidizers which could trigger premature halogenation reactions.

  • Static Control: Because this compound is a solid, static electricity can cause the powder to aerosolize. Use an anti-static weighing boat and a grounded stainless-steel spatula.

  • Containment Transfer: Weigh the required mass inside the analytical balance enclosure. If the balance is located outside the primary fume hood, seal the weighing boat inside a secondary container (e.g., a larger, capped jar) before transporting it back to the hood.

  • In-Hood Solubilization: Dissolve the compound in your designated solvent entirely within the fume hood. Never transport open solutions of iodinated amines across the laboratory.

  • Immediate Decontamination: Wipe down the balance, spatulas, and hood surface with a solvent-dampened wipe (e.g., isopropanol). Dispose of this wipe immediately in the halogenated solid waste container.

G Start Material Retrieval (Storage) PPE Don Specific PPE (Double Nitrile, Goggles) Start->PPE Hood Transfer to Fume Hood (Anti-Static Handling) PPE->Hood Reaction Execute Synthesis (Closed System) Hood->Reaction Waste Segregate Waste (Halogenated Stream) Reaction->Waste Incinerate EPA-Compliant Incineration (>1200°C + Scrubbing) Waste->Incinerate

Workflow for handling and disposing of halogenated aromatic amines.

Waste Disposal & Environmental Logistics

The presence of the iodine atom dictates that Methyl 2-(aminomethyl)-5-iodobenzoate, and any solvents or materials it contacts, must be strictly categorized as Halogenated Waste [3]. Mixing halogenated and non-halogenated waste streams dramatically increases disposal costs, disqualifies the waste from standard recycling, and poses severe regulatory risks[3].

Step-by-Step Waste Segregation Protocol:

  • Classification: Label a chemically compatible, DOT/UN-rated container explicitly as "Hazardous Waste - Halogenated Organics"[3].

  • Liquid Collection: Transfer all reaction mother liquors, wash solvents, and dissolved residues containing the compound into this specific container.

  • Solid Collection: Place contaminated gloves, wipes, and empty reagent bottles into a separate, sealed container labeled "Halogenated Solid Waste"[3].

  • Manifesting: Coordinate with your Environmental Health and Safety (EHS) department to ensure the waste is manifested for EPA-compliant high-temperature incineration.

The Causality of Halogenated Disposal: Why can't we dispose of this like standard organic waste? Non-halogenated solvents are often sent to cement kilns for energy recovery (fuel blending)[4]. However, halogenated waste cannot be used as fuel because it fails to break down cleanly[4]. Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, halogenated waste requires specialized incineration to prevent the release of toxic hydrohalic acids and persistent organic pollutants.

Disposal Parameters for Laboratory Solvent Waste

ParameterHalogenated Waste (e.g., Iodobenzoates)Non-Halogenated Waste
Primary Disposal Method High-Temperature Incineration[4]Cement Kiln Fuel Blending[4]
Required Temperature > 1,200 °C[4]980 – 2,200 °C[4]
Minimum Residence Time < 2 seconds to destroy C-I bonds[4]Variable
Energy Recovery No (Combustion without recovery)[4]Yes (Requires >11,630 J/g)[4]
Emission Controls Strict acid gas scrubbing required[4]Standard particulate/NOx controls

By adhering to these stringent protocols, laboratories not only protect their personnel from acute chemical exposure but also prevent the downstream generation of highly toxic environmental by-products.

References

  • "2,6-Difluoroaniline: Meeting Chemistry's Demands Through Innovation and Responsibility", benzoic-acid-china.com,
  • "Essential Guide to the Proper Disposal of 4-Iodo-3,5-dimethylaniline", benchchem.com,
  • "Iodinated Contrast Media—From Clinical Use to Environmental Concern and Tre
  • "Guidelines for Solvent Waste Recycling & Disposal", allsource-environmental.com,
  • "Most solvent waste from US academic labs ends up in the air", acs.org,

Sources

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Methyl 2-(aminomethyl)-5-iodobenzoate
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